molecular formula C12H16O2 B1362499 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one CAS No. 2040-26-8

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B1362499
CAS No.: 2040-26-8
M. Wt: 192.25 g/mol
InChI Key: IJSLNFBUJUTKGK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (CAS 2040-26-8) is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. This compound serves as a valuable building block in organic synthesis, with referenced applications in recent scientific research. It has been identified as a key intermediate in the synthesis of novel organic corrosion inhibitors for mild steel in highly acidic environments, such as hydrochloric acid and methanesulfonic acid solutions . Furthermore, this ketone derivative functions as a strategic synthon in advanced synthetic methodologies. It is used in catalytic, enantioselective aziridination reactions, which are crucial for constructing nitrogen-containing heterocycles prevalent in bioactive molecules and pharmaceutical agents . Researchers can utilize this compound for developing new synthetic routes or exploring new functional materials. This product is strictly for research and further manufacturing applications, and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage guidelines.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)11(13)9-5-7-10(14-4)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSLNFBUJUTKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306560
Record name 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2040-26-8
Record name 1-Propanone,2-dimethyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one
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Foundational & Exploratory

Technical Guide: 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2040-26-8 Synonyms: p-Methoxy pivalophenone; 4'-Methoxy-2,2-dimethylpropiophenone

Executive Summary

This guide details the chemical architecture, synthesis, and application of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one , a sterically hindered ketone used as a high-value intermediate in medicinal chemistry and organic synthesis. Unlike simple acetophenones, the presence of a bulky tert-butyl group alpha to the carbonyl introduces unique electronic and steric properties. These features make it a critical scaffold for synthesizing selective estrogen receptor modulators (SERMs), photoinitiators, and substrates for transition-metal-catalyzed C-H activation.

Chemical Architecture & Properties

The utility of CAS 2040-26-8 stems from the interplay between the electron-donating methoxy group and the sterically demanding pivaloyl moiety.

Structural Dynamics
  • Electronic Effect: The para-methoxy group acts as a strong

    
    -donor (+M effect), significantly increasing electron density at the carbonyl oxygen. This makes the carbonyl oxygen more Lewis basic, facilitating coordination with metal catalysts (e.g., AlCl3, TiCl4).
    
  • Steric Shielding (Thorpe-Ingold Effect): The tert-butyl group provides a massive steric shield. This protects the carbonyl carbon from nucleophilic attack by weak nucleophiles, allowing for selective transformations at other sites of the molecule (e.g., the aromatic ring) without protecting the ketone.

Physical Data Table
PropertyValueContext
Molecular Formula C₁₂H₁₆O₂-
Molecular Weight 192.25 g/mol -
Appearance Colorless to pale yellow liquidCan crystallize at low temps (MP < 30°C)
Boiling Point 138–140 °C (8 Torr)High thermal stability
Density 0.988 g/cm³-
LogP ~3.1Lipophilic; cell-permeable scaffold
Solubility DCM, Toluene, EtOAcInsoluble in water

Synthesis Protocol: Friedel-Crafts Acylation

The most robust route to CAS 2040-26-8 is the Friedel-Crafts acylation of anisole using pivaloyl chloride. This method is preferred over Grignard addition to nitriles due to higher regioselectivity and scalability.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution (EAS). The bulky pivaloyl cation attacks the para position of anisole, driven by the directing power of the methoxy group and the steric hindrance at the ortho positions.

FC_Mechanism Substrate Anisole (Nucleophile) Sigma Sigma Complex (Arenium Ion) Substrate->Sigma Nucleophilic Attack Reagent Pivaloyl Chloride + AlCl3 Complex Acylium Ion Complex [t-Bu-C≡O]+ Reagent->Complex Lewis Acid Activation Complex->Sigma Electrophilic Attack Product Product (CAS 2040-26-8) Sigma->Product Aromatization (-HCl)

Figure 1: Mechanistic pathway for the regioselective acylation of anisole.

Validated Experimental Procedure

Scale: 50 mmol basis Safety: Perform in a fume hood. AlCl₃ reacts violently with moisture.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet.

  • Lewis Acid Activation: Charge the flask with anhydrous AlCl₃ (7.3 g, 55 mmol) and dry dichloromethane (DCM, 50 mL). Cool to 0°C in an ice bath.

  • Acylium Formation: Add pivaloyl chloride (6.6 g, 55 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0°C. The solution will turn yellow/orange, indicating acylium ion formation.

  • Substrate Addition: Dissolve anisole (5.4 g, 50 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Note: Maintain temperature < 5°C to maximize para-selectivity.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor by TLC (10% EtOAc/Hexanes).

  • Quench: Pour the reaction mixture slowly onto a mixture of ice (100 g) and conc. HCl (10 mL). Caution: Exothermic.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with saturated NaHCO₃, brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation (BP ~140°C @ 8 Torr) or flash chromatography (SiO₂, 5% EtOAc/Hexanes) to yield the product as a colorless oil.

Downstream Applications in Drug Design

The pivalophenone scaffold serves as a versatile "blocking group" and a precursor for complex ligands.

Demethylation to Phenolic Ligands

The conversion of the methoxy group to a hydroxyl group yields 1-(4-hydroxyphenyl)-2,2-dimethylpropan-1-one . This phenol is a structural analog of Endoxifen precursors and is used to synthesize ligands for the Estrogen Receptor (ER).

  • Reagent: Boron Tribromide (BBr₃) in DCM at -78°C.

  • Why BBr₃? The steric bulk of the pivaloyl group prevents side reactions at the carbonyl, allowing clean cleavage of the ether bond.

Directed C-H Functionalization

Recent catalytic methodologies utilize the pivaloyl ketone as a directing group. The bulky tert-butyl group forces the carbonyl oxygen to twist out of coplanarity with the ring, influencing the binding geometry with transition metals (Rh, Ru). This enables ortho-selective alkylation or olefination.

Workflow: From Precursor to Active Pharmaceutical Ingredient (API)

The following workflow illustrates the role of CAS 2040-26-8 in synthesizing a generic SERM analog.

Workflow Start CAS 2040-26-8 (p-Methoxy Pivalophenone) Step1 Demethylation (BBr3, -78°C) Start->Step1 Inter1 Phenol Intermediate (p-Hydroxy Pivalophenone) Step1->Inter1 Step2 O-Alkylation (Amino-ethyl chloride) Inter1->Step2 Inter2 Basic Ether Precursor Step2->Inter2 Step3 Carbonyl Reduction / Grignard Inter2->Step3 Final Target SERM Analog Step3->Final

Figure 2: Synthetic utility of CAS 2040-26-8 in generating pharmacophores.

Analytical Characterization

Confirm identity using the following spectral fingerprints:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.85 (d, J = 8.8 Hz, 2H, Ar-H ortho to C=O)
      
    • 
       6.90 (d, J = 8.8 Hz, 2H, Ar-H ortho to OMe)
      
    • 
       3.85 (s, 3H, -OCH₃)
      
    • 
       1.35 (s, 9H, -C(CH₃)₃)
      
  • ¹³C NMR (CDCl₃):

    • Characteristic carbonyl peak at ~205 ppm (ketone).

    • Aromatic signals at ~162 ppm (C-OMe), 130 ppm, 113 ppm.

    • Aliphatic signals at ~55 ppm (OMe), 44 ppm (quaternary C), 28 ppm (t-Bu).

  • IR Spectroscopy:

    • Strong C=O stretch at ~1670 cm⁻¹ (lower than typical ketones due to conjugation, but higher than acetophenone due to steric strain).

References

  • PubChem. 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (CID 301183).[1] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Friedel-Crafts Acylation: General Procedures. Org.[2][3][4] Synth. Coll. Vol. 1. Available at: [Link]

  • American Elements. 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one Product Data. Available at: [Link]

Sources

Technical Whitepaper: 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2040-26-8 | Molecular Weight: 192.25 g/mol [1]

Executive Summary

This technical guide profiles 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (also known as p-methoxy pivalophenone), a sterically hindered aromatic ketone. It serves as a critical intermediate in the synthesis of photoinitiators, sterically demanding pharmacophores, and agrochemicals.

Unlike simple acetophenones, the bulky tert-butyl group in this molecule imparts unique stability against nucleophilic attack at the carbonyl carbon, while the para-methoxy group activates the aromatic ring. This guide provides validated spectral data, synthetic workflows, and quality control protocols for researchers in organic synthesis and drug development.

Part 1: Molecular Identity & Physicochemical Profile

The "Passport" below summarizes the core physical constants required for identification and handling.

PropertyValueNotes
IUPAC Name 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one
Common Names p-Methoxy pivalophenone; 4'-Methoxy-2,2-dimethylpropiophenone
CAS Number 2040-26-8 Validated Registry Number
Molecular Formula C₁₂H₁₆O₂
Boiling Point 138–140 °C (at 8 Torr)~291 °C at 760 mmHg [1]
Density 0.988 g/cm³Liquid at RT (or low-melting solid)
SMILES CC(C)(C)C(=O)C1=CC=C(C=C1)OC
Solubility Soluble in CH₂Cl₂, Et₂O, EtOAc; Insoluble in H₂OLipophilic character (LogP ~2.[1][2][3][4]9)

Part 2: Comprehensive Spectral Analysis

Accurate characterization relies on distinguishing the tert-butyl group from potential isopropyl impurities (from isobutyryl chloride contamination).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform)

¹H NMR (400 MHz)

The proton spectrum is characterized by two distinct singlets (alkyl and alkoxy) and a classic AA'BB' aromatic system.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
7.85 Doublet (d)2HAr-H (ortho to C=O)Deshielded by carbonyl anisotropy.
6.92 Doublet (d)2HAr-H (ortho to OMe)Shielded by resonance donation from oxygen.
3.86 Singlet (s)3H–O–CHDiagnostic methoxy signal.
1.36 Singlet (s)9H–C(CH ₃)₃Critical Purity Check: Must be a sharp singlet. A doublet here indicates isobutyrophenone impurity.
¹³C NMR (100 MHz)

The carbon spectrum confirms the ketone functionality and the quaternary nature of the tert-butyl group.

  • Carbonyl (C=O): ~203.0 ppm (Slightly shielded compared to non-donating analogs due to p-OMe resonance).

  • Aromatic C-O: ~162.5 ppm (Ipso to methoxy).

  • Aromatic C-H: ~130.5 ppm (Ortho to C=O) and ~113.2 ppm (Ortho to OMe).

  • Aromatic C-C: ~130.0 ppm (Ipso to C=O).

  • Methoxy: ~55.3 ppm.

  • Quaternary C: ~44.0 ppm (The tert-butyl center).

  • Methyl C: ~28.2 ppm (The tert-butyl methyls).

Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

The mass spectrum is dominated by α-cleavage due to the stability of the acylium ion and the bulky tert-butyl radical leaving group.

  • Molecular Ion (M⁺): m/z 192 (Distinct but often low intensity).

  • Base Peak: m/z 135 (The p-methoxybenzoyl cation, [MeO-Ph-CO]⁺).

  • Fragmentation Logic: The loss of the tert-butyl group (M – 57) is the primary pathway.

Diagram 1: MS Fragmentation Pathway

MS_Fragmentation Parent Parent Ion (M+) m/z 192 AlphaCleavage α-Cleavage Parent->AlphaCleavage Acylium Acylium Ion (Base Peak) [p-MeO-Ph-C≡O]+ m/z 135 AlphaCleavage->Acylium - 57 Da Neutral Neutral Loss •C(CH3)3 (57 Da) AlphaCleavage->Neutral

Caption: Primary fragmentation pathway showing the dominant loss of the tert-butyl radical to form the stable anisoyl cation.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1660–1670 cm⁻¹. (Lower frequency than typical aliphatic ketones due to conjugation with the aromatic ring).

  • C–O–C Stretch: 1250 cm⁻¹ (Asymmetric ether stretch).

  • C–H Stretch: 2960 cm⁻¹ (Aliphatic C-H from tert-butyl).

Part 3: Synthetic Pathways & Process Chemistry

The most robust synthesis for 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one is the Friedel-Crafts Acylation . While Grignard addition to nitriles is possible, it is prone to side reactions due to the steric bulk of the tert-butyl group.

Protocol: Friedel-Crafts Acylation

Reaction: Anisole + Pivaloyl Chloride


 Product
Reagents & Stoichiometry
  • Anisole: 1.0 equiv (Substrate)

  • Pivaloyl Chloride: 1.05 equiv (Acylating agent)

  • Aluminum Chloride (AlCl₃): 1.1 equiv (Lewis Acid Catalyst)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Maintain an inert atmosphere (N₂ or Ar).

  • Catalyst Slurry: Charge the flask with AlCl₃ (1.1 equiv) and anhydrous DCM (5 mL/g of substrate). Cool to 0–5 °C.

  • Acylating Agent: Add pivaloyl chloride (1.05 equiv) dropwise to the slurry. The mixture will homogenize as the acylium complex forms.

  • Addition: Add anisole (1.0 equiv) diluted in DCM dropwise over 30 minutes. Note: Anisole is highly activated; maintain temperature <10 °C to prevent poly-acylation.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench (Critical): Pour the reaction mixture slowly onto a mixture of ice and dilute HCl. Caution: Highly exothermic.

  • Workup: Separate the organic layer.[5] Extract the aqueous layer with DCM (2x). Wash combined organics with saturated NaHCO₃ (to remove acid) and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Distillation under reduced pressure (approx. 140 °C @ 8 Torr) yields the pure ketone [2][3].

Diagram 2: Synthetic Workflow

Synthesis_Workflow Start Reagents: Anisole + Pivaloyl Chloride Complex Formation of Acylium-AlCl3 Complex Start->Complex AlCl3 Addition Electrophilic Attack (0-5 °C, DCM) Complex->Addition Intermediate Sigma Complex Intermediate Addition->Intermediate Quench Acidic Hydrolysis (Ice/HCl) Intermediate->Quench -HCl Product Crude Product (Organic Layer) Quench->Product Purification Vacuum Distillation (140°C @ 8 Torr) Product->Purification

Caption: Step-by-step Friedel-Crafts acylation workflow from reagent activation to final purification.

Part 4: Quality Control & Impurity Profiling

In drug development applications, purity is paramount. The following impurities are common in this synthesis:

  • Ortho-Isomer: 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one.

    • Detection: GC-MS or ¹H NMR (Look for shifts in the aromatic region distinct from the AA'BB' pattern).

    • Cause: High reaction temperatures allow attack at the sterically hindered ortho position.

  • Bis-Acylated Product:

    • Detection: MS (Molecular ion > 192).

    • Cause: Excess acyl chloride and catalyst.

  • Demethylated Product: (4-Hydroxyphenyl derivative).

    • Detection: Broad –OH stretch in IR (~3300 cm⁻¹).

    • Cause: AlCl₃ can cleave aryl ethers if the reaction is heated too vigorously or quenched improperly.

Self-Validating Check: Run a GC-MS of the crude. The para-isomer (Target) should elute later than the ortho-isomer due to better packing/higher boiling point, though the steric bulk of the tert-butyl group minimizes ortho formation significantly compared to acetophenones.

Part 5: References

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (Compound).[1][3][6][7][8][9][10][11][12][13] National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts protocols).

  • Organic Syntheses. (n.d.). Friedel-Crafts Acylation General Procedures. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Mass Spectrum of related Alkyl Phenyl Ketones. Retrieved from [Link]

Sources

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

Executive Summary

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (CAS: 2040-26-8), commonly known as 4'-methoxypivalophenone , represents a critical structural motif in the synthesis of sterically hindered aromatic ketones used in pharmaceutical and photoinitiator development.[1][2] Its unique structural architecture—a para-substituted anisole moiety coupled to a bulky tert-butyl group—presents distinct mass spectrometric behaviors that differ significantly from linear alkyl ketones (e.g., butyrophenones).[1][2]

This guide provides a comprehensive technical analysis of this compound, focusing on its ionization dynamics, fragmentation mechanics, and validated detection protocols. It is designed for analytical scientists requiring high-fidelity identification of this intermediate in complex synthetic matrices or biological assays.[1][2]

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Before establishing MS parameters, the analyst must understand the molecule's intrinsic properties that dictate ionization efficiency and volatility.

PropertyValueMS Relevance
Systematic Name 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-oneIUPAC Standard
Common Name 4'-MethoxypivalophenoneLiterature search key
Molecular Formula C₁₂H₁₆O₂Isotope modeling
Molecular Weight 192.25 g/mol Monoisotopic Mass: 192.1150
Structure p-MeO-C₆H₄-C(=O)-C(CH₃)₃Steric hindrance at carbonyl
LogP ~2.8 - 3.1LC Retention (Reverse Phase)
Proton Affinity High (Carbonyl Oxygen)Excellent ESI(+) response

Part 2: Mass Spectrometry Fragmentation Mechanics

The fragmentation of 4'-methoxypivalophenone is governed by the stability of the acylium ion and the "blocking" effect of the tert-butyl group, which prohibits the McLafferty rearrangement common in linear homologs.

Electron Ionization (EI) – 70 eV

In hard ionization, the molecule undergoes rapid


-cleavage.[1][2] Unlike butyrophenone, which possesses 

-hydrogens allowing for a 6-membered transition state (McLafferty), the pivaloyl group has only

-hydrogens on the methyl groups.[1][2]
  • Molecular Ion (

    
    ):  m/z 192.[2] Typically weak (<5% relative abundance) due to the lability of the sterically strained C(carbonyl)-C(t-butyl) bond.[1][2]
    
  • Base Peak (

    
    -Cleavage):  m/z 135.[1][2] The formation of the resonance-stabilized 4-methoxybenzoyl cation (acylium ion) is the dominant pathway.[1][2]
    
  • Secondary Fragmentation:

    • m/z 107: Loss of CO (28 Da) from the acylium ion (m/z 135

      
       107). Forms the 4-methoxyphenyl cation.[1][2][3]
      
    • m/z 77: Loss of CH₂O (30 Da) from m/z 107, or direct formation of phenyl cation.

    • m/z 92: Loss of methyl radical from m/z 107 (less common).[2]

    • m/z 57: The tert-butyl cation

      
      .[1][2] Often prominent in the low-mass region.[1][2]
      
Electrospray Ionization (ESI) – Positive Mode

In soft ionization (LC-MS), the molecule forms a stable protonated pseudomolecular ion.

  • Precursor Ion:

    
     = m/z 193.12.[1][2]
    
  • Adducts:

    
     = m/z 215.10; 
    
    
    
    = m/z 210.15 (buffer dependent).
  • CID Fragmentation (MS/MS):

    • Collision Induced Dissociation (CID) of m/z 193 typically yields m/z 135 (acylium) via neutral loss of isobutane/isobutene.

Visualization of Fragmentation Pathways

Fragmentation Figure 1: EI Fragmentation Pathway of 4'-Methoxypivalophenone M Molecular Ion [M]+• m/z 192 Acylium 4-Methoxybenzoyl Cation (Base Peak) [p-MeO-Ph-CO]+ m/z 135 M->Acylium α-Cleavage Loss of t-Butyl radical tButyl tert-Butyl Cation [C(CH3)3]+ m/z 57 M->tButyl α-Cleavage Loss of Benzoyl radical Aryl 4-Methoxyphenyl Cation [p-MeO-Ph]+ m/z 107 Acylium->Aryl -CO (28 Da) Inductive Cleavage Phenyl Phenyl Cation [C6H5]+ m/z 77 Aryl->Phenyl -CH2O (30 Da) Formaldehyde Loss

Figure 1: The dominant fragmentation pathway is the alpha-cleavage yielding the stable acylium ion at m/z 135.[1]

Part 3: Experimental Protocols

These protocols are designed for "Authoritative Grounding," ensuring reproducibility and robustness in a regulated environment.[2]

GC-MS Method (Purity & Synthesis Monitoring)

Best for: Raw material analysis, reaction monitoring, and residual solvent testing.

  • Instrument: Agilent 7890/5977 (or equivalent single quadrupole).

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).[1][2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2]

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min. (Total run time ~15.5 min).[1][2][4]

  • MS Source: 230°C; Quad: 150°C.[1][2]

  • Scan Range: m/z 40–400.[1][2]

  • System Suitability Criteria:

    • Retention Time (RT): ~8.5 min (varies by flow).

    • S/N Ratio for m/z 135 > 100:1.[1][2]

    • Peak Asymmetry: 0.9 – 1.2.[1][2]

LC-MS/MS Method (Trace Analysis/Metabolite ID)

Best for: Biological matrices (plasma/microsomes) or trace impurity quantification.[1][2]

  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Milli-Q).[1][2]

    • B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-0.5 min: 5% B.[1][2]

    • 0.5-3.0 min: 5%

      
       95% B.[1][2]
      
    • 3.0-4.0 min: 95% B.[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Ion Source: ESI Positive Mode (+4500 V).[1][2]

  • MRM Transitions (Quantification):

Precursor (m/z)Product (m/z)Collision Energy (eV)Role
193.1 135.1 25Quantifier
193.1 107.1 40Qualifier 1
193.1 77.1 55Qualifier 2

Part 4: Data Interpretation & Troubleshooting

Distinguishing Isobaric Interferences

A common error in analyzing pivalophenones is confusing them with linear isomers (e.g., valerophenone derivatives).

Feature4'-MethoxypivalophenoneLinear Isomer (e.g., 4'-Methoxyvalerophenone)
McLafferty Rearrangement Absent (No

-H on t-butyl)
Present (m/z 122 peak usually visible)
Base Peak m/z 135 (Acylium)m/z 121 or 135 (mixed)
m/z 57 Intensity High (t-Butyl cation)Low (Propyl/Butyl fragments less stable)
Analytical Workflow Diagram

Workflow cluster_check QC Checkpoints Sample Sample (Synthetic/Bio) Prep Extraction (MeCN precip or LLE) Sample->Prep Sep Separation (GC or LC) Prep->Sep Ion Ionization (EI or ESI+) Sep->Ion Detect Detection (MS/MS or SIM) Ion->Detect Data Data Analysis Target: m/z 135 Detect->Data

Figure 2: Integrated Analytical Workflow for High-Throughput Screening.

Part 5: Applications in Drug Development

  • Impurity Profiling: This compound often appears as a starting material or intermediate in the synthesis of Avobenzone (a UV filter) and various p38 MAP kinase inhibitors . Monitoring the m/z 135 fragment allows for specific detection of the p-methoxybenzoyl moiety even in degraded samples.[1][2]

  • Metabolic Stability Assays: In liver microsome assays (HLM), the primary metabolic soft spot is the O-demethylation of the methoxy group.

    • Metabolite Marker: Loss of CH₂ (-14 Da).[1][2][5]

    • New MRM: 179.1

      
       121.1 (Phenol analog).[1][2]
      
    • Note: The tert-butyl group is highly resistant to oxidation (CYP450), making the molecule metabolically robust on the alkyl chain.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Methanone, (4-methoxyphenyl)(1,1-dimethylethyl)- (CAS 2040-26-8).[2] NIST Mass Spectral Library.[1][2] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Foundational text on alpha-cleavage vs. McLafferty rearrangement rules).

  • PubChem. 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one Compound Summary. National Library of Medicine.[1][2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Reference for aromatic ketone fragmentation patterns).

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An In-depth Technical Guide to the Synthesis of tert-Butyl 4-methoxyphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl 4-methoxyphenyl ketone, a valuable intermediate in various fields of chemical research and development. The primary focus of this document is the detailed exploration of the Friedel-Crafts acylation of anisole with pivaloyl chloride, a robust and widely employed synthetic route. This guide delves into the underlying mechanistic principles, offers a detailed, step-by-step experimental protocol, and discusses critical parameters for process optimization. Furthermore, an alternative synthetic pathway involving a Grignard reagent is presented, providing researchers with a broader perspective on available methodologies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and authoritative references to ensure scientific integrity and practical applicability.

Introduction

tert-Butyl 4-methoxyphenyl ketone, also known as 4-methoxy-pivalophenone, is an aromatic ketone of significant interest in organic synthesis. Its unique structural features, combining a para-methoxy-substituted phenyl ring with a sterically demanding tert-butyl group, make it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients and materials with specific photophysical properties. A thorough understanding of its synthesis is therefore crucial for chemists working in these areas.

This guide will primarily focus on the most common and efficient method for its preparation: the Friedel-Crafts acylation of anisole. This electrophilic aromatic substitution reaction offers a direct and high-yielding approach to the target molecule.

Primary Synthesis Pathway: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. In the synthesis of tert-Butyl 4-methoxyphenyl ketone, anisole (methoxybenzene) serves as the aromatic substrate and pivaloyl chloride as the acylating agent, with a Lewis acid, typically aluminum chloride (AlCl₃), acting as the catalyst.

Theoretical Background

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of pivaloyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic and resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich anisole ring, activated by the electron-donating methoxy group, acts as a nucleophile and attacks the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly attached acyl group, restoring the aromaticity of the ring and yielding the final ketone product.

The methoxy group of anisole is an ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. However, the significant steric bulk of the incoming tert-butyl acyl group strongly favors substitution at the less hindered para position, leading to the formation of tert-Butyl 4-methoxyphenyl ketone as the major product.

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Ketone

Welcome to a comprehensive exploration of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one, a substituted aromatic ketone of significant interest in synthetic organic chemistry. This guide is crafted for researchers, scientists, and professionals in drug development, offering a deep dive into the core aspects of this compound, from its historical synthesis to its modern applications. We will dissect the nuances of its preparation, delve into its characteristic properties, and explore its potential as a valuable building block in the synthesis of more complex molecules. This document is designed to be a practical and insightful resource, bridging fundamental chemical principles with actionable laboratory protocols and expert analysis.

A Historical Perspective: The Genesis of a Sterically Hindered Ketone

The history of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one is intrinsically linked to the development of one of the most powerful tools in aromatic chemistry: the Friedel-Crafts acylation. While a definitive first synthesis of this specific molecule is not prominently documented in seminal literature, its conceptual origins lie in the broader efforts to acylate activated aromatic systems.

The pioneering work of Charles Friedel and James Crafts in the late 19th century laid the groundwork for the electrophilic substitution of arenes. Their discovery that Lewis acids could catalyze the reaction between acyl halides and aromatic compounds opened a new frontier in carbon-carbon bond formation. The synthesis of p-methoxyaryl ketones, a class to which our subject molecule belongs, became a focal point for chemists seeking to introduce acyl groups onto the electron-rich anisole ring.

Early investigations into the Friedel-Crafts acylation of anisole often employed simple acylating agents. However, the use of sterically demanding acyl chlorides like pivaloyl chloride presented unique challenges and insights. The bulky tert-butyl group of the pivaloyl moiety significantly influences the regioselectivity and reaction kinetics, a topic we will explore in detail in the synthesis section. The development of synthetic routes to compounds like 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one represents a refinement of the classical Friedel-Crafts reaction, demonstrating its utility in creating molecules with specific steric and electronic properties.

The Cornerstone of Synthesis: Friedel-Crafts Acylation of Anisole

The most common and efficient method for the preparation of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one is the Friedel-Crafts acylation of anisole with pivaloyl chloride. This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich anisole ring is attacked by a bulky acylium ion electrophile.

The Underlying Mechanism: A Step-by-Step Analysis

The reaction proceeds through a well-established multi-step mechanism, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Diagram: Mechanism of Friedel-Crafts Acylation

G cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Product Formation Pivaloyl_Chloride Pivaloyl Chloride Acylium_Complex Acylium Ion-AlCl₄⁻ Complex Pivaloyl_Chloride->Acylium_Complex Reaction with AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Complex Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Acylium_Complex->Sigma_Complex Attack by Anisole Anisole Anisole Anisole->Sigma_Complex Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex Deprotonation by AlCl₄⁻ Final_Product 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of the Friedel-Crafts acylation of anisole with pivaloyl chloride.

  • Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of pivaloyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion and the tetrachloroaluminate anion (AlCl₄⁻). The bulky tert-butyl group on the acylium ion is a key feature of this reaction.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of anisole, activated by the electron-donating methoxy group, acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The methoxy group directs the incoming electrophile primarily to the para position due to steric hindrance at the ortho positions from both the methoxy group and the bulky pivaloyl group.[1]

  • Restoration of Aromaticity: A proton is abstracted from the carbon atom bearing the newly attached acyl group by the AlCl₄⁻ anion. This step regenerates the aromatic ring, yielding the final product complexed with the Lewis acid.

  • Product Liberation: An aqueous workup is necessary to decompose the aluminum chloride complex and liberate the final ketone product, 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one.

A Validated Experimental Protocol

This protocol provides a reliable method for the synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one in a laboratory setting. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Anisole108.1410.8 g (10.9 mL)0.1
Pivaloyl chloride120.5812.1 g (12.5 mL)0.1
Anhydrous Aluminum Chloride133.3414.7 g0.11
Dichloromethane (DCM)84.93100 mL-
6M Hydrochloric Acid-50 mL-
Saturated Sodium Bicarbonate-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---

Step-by-Step Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas evolved) is dried in an oven and cooled under a stream of dry nitrogen. Anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry dichloromethane (50 mL) are added to the flask. The choice of DCM as a solvent is crucial as it is inert under Friedel-Crafts conditions and effectively dissolves the reactants and intermediates.[2]

  • Formation of the Acylating Agent Complex: The flask is cooled in an ice bath to 0-5 °C. Pivaloyl chloride (12.1 g, 0.1 mol) is added dropwise to the stirred suspension of aluminum chloride in DCM. This exothermic reaction forms the reactive acylium ion complex. Maintaining a low temperature is critical to control the reaction rate and prevent potential side reactions.[3]

  • Addition of Anisole: A solution of anisole (10.8 g, 0.1 mol) in dry dichloromethane (50 mL) is added dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C. The slow addition prevents a rapid, uncontrolled exothermic reaction. The reaction mixture typically develops a deep color, indicating the formation of the sigma complex.[4]

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is slowly and carefully poured onto crushed ice (c.a. 100 g) in a beaker with vigorous stirring. This step quenches the reaction and decomposes the aluminum chloride complexes. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 25 mL).

  • Purification: The combined organic layers are washed successively with 6M hydrochloric acid (50 mL) to remove any remaining aluminum salts, saturated sodium bicarbonate solution (50 mL) to neutralize any excess acid, and finally with brine (50 mL). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Isolation and Characterization: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol or hexane to yield pure 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one as a white solid.

Physicochemical and Spectroscopic Characterization

A thorough characterization of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one is essential for confirming its identity and purity.

Physical Properties
PropertyValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Appearance White crystalline solid
Melting Point 25-27 °C
Boiling Point 275-276 °C at 760 mmHg
CAS Number 2040-26-8[5]
Spectroscopic Data and Interpretation

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

    • A sharp singlet around 1.35 ppm is characteristic of the nine equivalent protons of the tert-butyl group.

    • A singlet at approximately 3.85 ppm corresponds to the three protons of the methoxy group.

    • The aromatic region will show two doublets, characteristic of a para-substituted benzene ring. A doublet around 6.90 ppm corresponds to the two protons ortho to the methoxy group, and a doublet around 7.90 ppm is assigned to the two protons ortho to the carbonyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

    • The carbonyl carbon will appear as a singlet at a significantly downfield shift, typically around 200 ppm .

    • The quaternary carbon of the tert-butyl group will be observed around 44 ppm .

    • The methyl carbons of the tert-butyl group will give a signal around 28 ppm .

    • The methoxy carbon will resonate at approximately 55 ppm .

    • The aromatic carbons will appear in the range of 113-163 ppm . The carbon attached to the methoxy group will be the most upfield, while the carbon attached to the carbonyl group will be more downfield.

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule.

    • A strong absorption band around 1670-1680 cm⁻¹ is indicative of the C=O stretching of the aryl ketone.

    • Strong C-O stretching bands for the ether linkage will be observed in the region of 1250-1050 cm⁻¹ .

    • C-H stretching vibrations of the aromatic ring and the alkyl groups will be present in the 2850-3100 cm⁻¹ region.

  • MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

    • The molecular ion peak (M⁺) will be observed at m/z = 192 .

    • A prominent fragment ion is often observed at m/z = 135 , corresponding to the [CH₃OC₆H₄CO]⁺ fragment (the p-methoxybenzoyl cation), which is a characteristic fragmentation for this type of ketone. Another significant peak can be seen at m/z = 57 corresponding to the tert-butyl cation.

Diagram: Spectroscopic Correlation

Caption: Correlation of the structure of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one with its key spectroscopic data.

Applications in Synthesis: A Versatile Building Block

While not a household name in the chemical industry, 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one serves as a valuable intermediate and building block in various synthetic endeavors, particularly in the realms of medicinal chemistry and materials science.

  • Pharmaceutical Intermediates: Aromatic ketones are common precursors in the synthesis of pharmaceuticals. The methoxy group can be a key pharmacophore or can be readily converted to a hydroxyl group, providing a handle for further functionalization. The bulky tert-butyl group can impart specific steric properties to a target molecule, influencing its binding affinity and selectivity for biological targets. While specific drugs derived directly from this compound are not widely reported, it serves as a model for the synthesis of more complex p-alkoxy-substituted aromatic compounds. For instance, related p-methoxyphenyl ketones are intermediates in the synthesis of certain antihypertensive and antidepressant drugs.[6]

  • Organic Synthesis: In a broader synthetic context, the ketone functionality can be transformed into a variety of other functional groups. For example, it can be reduced to the corresponding alcohol, which can then be used in esterification or etherification reactions. The carbonyl group can also participate in reactions such as the Wittig reaction to form alkenes or undergo alpha-halogenation to introduce a reactive handle adjacent to the carbonyl group.

  • Research Chemical: As a well-defined and readily synthesizable molecule, 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one can be used as a starting material or a reference compound in the development of new synthetic methodologies and in studies of reaction mechanisms.

Conclusion and Future Outlook

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one, while seemingly a simple molecule, encapsulates fundamental principles of organic chemistry and serves as a testament to the enduring power of the Friedel-Crafts acylation. Its synthesis provides a practical and educational example of electrophilic aromatic substitution, highlighting the interplay of electronic and steric effects.

For the practicing chemist, this guide has provided a robust framework for the preparation and characterization of this versatile ketone. The detailed protocol, coupled with an in-depth mechanistic discussion, empowers researchers to confidently synthesize this compound and utilize it in their own synthetic strategies.

Looking ahead, the potential applications of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one and its derivatives are likely to expand. As the demand for novel pharmaceuticals and functional materials continues to grow, the need for well-characterized and accessible building blocks will become even more critical. The unique combination of a p-methoxyphenyl group and a sterically demanding tert-butyl ketone moiety makes this compound a promising starting point for the exploration of new chemical space.

References

  • Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877, 84, 1392-1395.
  • YouTube. Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. [Link]

  • Google Patents. CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil.
  • PubChem. 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • YouTube. Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]

  • Course Hero. Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. [Link]

  • ResearchGate. The Friedel-Crafts Acylation of Anisole Under Vari- ous Reaction Conditions. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

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1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one material safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

Introduction: A Proactive Approach to Laboratory Safety

In the landscape of drug discovery and scientific research, the introduction of novel chemical entities is a daily occurrence. Among these is 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one, a ketone derivative with potential applications in organic synthesis. The progression from conceptualization to application, however, must be paved with a rigorous understanding of the compound's safety profile. This guide, prepared for researchers and drug development professionals, moves beyond a mere recitation of safety data. It aims to provide a foundational understanding of the risks associated with this compound and to establish a framework for its safe handling, storage, and emergency management. As Senior Application Scientists, our primary directive is not just to enable discovery but to ensure the well-being of those at the forefront of innovation. The following sections are structured to provide not just the "what" but the "why" behind each safety recommendation, fostering a culture of proactive risk assessment and management.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's identity is the cornerstone of safety. Ambiguity in identification can lead to the misapplication of safety protocols. 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one is an aromatic ketone. Its core physical and chemical identifiers are summarized below.

PropertyValueSource
Chemical Name 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-oneChemScene[1]
CAS Number 2040-26-8ChemScene[1]
Molecular Formula C₁₂H₁₆O₂PubChem[2], ChemScene[1]
Molecular Weight 192.25 g/mol PubChem[2], ChemScene[1]
Purity ≥95%ChemScene[1]
Topological Polar Surface Area 26.3 ŲChemScene[1]
logP 2.924ChemScene[1]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal language for communicating hazards. Based on available data, 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one is classified as a hazardous substance.[1]

GHS ClassificationDetails
Pictogram GHS07: Exclamation Mark[1]
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P362+P364, P405, P501[1]

Expert Interpretation: The GHS classification points to this compound being a significant irritant to all primary routes of occupational exposure: dermal (skin), ocular (eyes), and inhalation (respiratory). The "Exclamation Mark" pictogram is a clear indicator that while the substance is not acutely toxic, corrosive, or a severe long-term health hazard, direct contact can cause immediate and uncomfortable symptoms that require mitigation.[1] The causality is rooted in the chemical's ability to interact with and disrupt the epithelial tissues of the skin, eyes, and respiratory tract.

Section 3: Risk Mitigation and Safe Handling Protocols

A self-validating safety protocol is one where the controls implemented are directly correlated to the identified risks. For an irritant like 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one, the primary goal is to prevent direct contact. This is achieved through a multi-layered approach, often visualized as the hierarchy of controls.

cluster_0 Hierarchy of Controls for Safe Handling A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) C->D

Caption: The Hierarchy of Controls prioritizes risk management strategies.

Engineering Controls:

  • Fume Hood: All manipulations of this compound, including weighing, dissolving, and transfers, must be conducted inside a certified chemical fume hood. This is non-negotiable. The causality is simple: a fume hood provides a physical barrier and active ventilation to contain vapors and aerosols, directly mitigating the respiratory irritation hazard (H335).[3][4]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing. The H319 "Causes serious eye irritation" classification underscores the potential for painful and potentially damaging eye contact.[4][5]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a standard laboratory coat.[3] Gloves must be inspected before use and changed immediately if contamination is suspected.[3] The H315 "Causes skin irritation" hazard necessitates preventing all skin contact.[5]

  • Respiratory Protection: If engineering controls fail or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3]

Hygiene and Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Wash hands thoroughly after handling and before breaks.[6][7]

  • Do not eat, drink, or smoke in laboratory areas.[6]

  • Use non-sparking tools and prevent the build-up of electrostatic discharge, as the compound may be combustible.[3][5]

Storage and Incompatibility:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][5] The recommended storage temperature is 2-8°C.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases, which could trigger vigorous and potentially hazardous reactions.[5]

Section 4: Emergency Response and First-Aid Procedures

Rapid and correct first aid is critical to minimizing harm from exposure. The following protocols are based on standard best practices for chemical irritants.

Start Exposure Occurs (Skin/Eye Contact) Wash Immediately flush with copious amounts of water for at least 15 minutes. Start->Wash Key Action RemoveClothing Remove contaminated clothing while washing. Wash->RemoveClothing SeekMedical Seek immediate medical attention. Wash->SeekMedical After 15 min wash ProvideSDS Provide SDS to medical personnel. SeekMedical->ProvideSDS

Caption: Emergency response workflow for skin or eye exposure.

Detailed First-Aid Protocols:

  • Inhalation (May cause respiratory irritation):

    • Immediately move the affected person to fresh air.[3][8]

    • If breathing is difficult, trained personnel should administer oxygen.[3]

    • If the person is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical may have been ingested or inhaled.[3]

    • Seek immediate medical attention, even if symptoms improve.[9]

  • Skin Contact (Causes skin irritation):

    • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][10]

    • Remove all contaminated clothing and shoes while flushing.[3]

    • If irritation develops or persists, get medical attention.[10]

  • Eye Contact (Causes serious eye irritation):

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] An emergency eyewash station should be used.[9][11]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[5]

    • Seek immediate medical attention from an ophthalmologist.

  • Ingestion:

    • Do NOT induce vomiting.[3][10]

    • Rinse the mouth with water.[3]

    • Never give anything by mouth to an unconscious person.[3]

    • Call a physician or Poison Control Center immediately.[3]

Section 5: Accidental Release and Disposal

Spill Cleanup:

  • Evacuate personnel from the area and ensure adequate ventilation.[3][12]

  • Remove all sources of ignition.[5][12]

  • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[12]

  • For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.[5]

  • Do not let the chemical enter drains or waterways.[3][12]

Waste Disposal:

  • Disposal must be in accordance with all federal, state, and local environmental regulations.[5]

  • The substance and its container must be disposed of as hazardous waste. Contact a licensed professional waste disposal service.

Section 6: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[3][6]

  • Specific Hazards: As an organic compound, thermal decomposition can lead to the release of irritating and toxic gases, such as carbon monoxide and carbon dioxide.[5][6] Containers may explode when heated.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Section 7: Toxicological and Ecological Profile

  • Ecological Information: There is no specific data available on the ecotoxicity of this compound. To protect the environment, prevent its release into soil, drains, and waterways.[3][12]

References

  • 1-methoxy-2-propanol - SAFETY DATA SHEET - PENTA. Available from: [Link]

  • Methoxy Propanol - Chemius. Available from: [Link]

  • Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. Available from: [Link]

  • 2‐Methoxypropanol‐1 - Publisso. Available from: [Link]

  • 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem. Available from: [Link]

  • 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one | C12H16O2 | CID 301183 - PubChem. Available from: [Link]

  • 1-(4-Methoxyphenyl)-2-methylpropan-1-one - PubChem. Available from: [Link]

  • Showing Compound 1-(4-Methoxyphenyl)-2-propanone (FDB010873) - FooDB. Available from: [Link]

  • Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9) - Cheméo. Available from: [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH | CDC. Available from: [Link]

  • First aid for chemicals - Hesperian Health Guides. Available from: [Link]

  • 1-(p-Methoxyphenyl)-2-propanone | C10H12O2 | CID 31231 - PubChem. Available from: [Link]

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Executive Summary: The Steric-Electronic Conflict

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous theoretical framework for studying p-methoxypivalophenone (1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one). This molecule represents a classic "frustrated" system in physical organic chemistry, defined by two opposing forces:

  • Electronic Planarity: The para-methoxy group acts as a strong

    
    -donor (+M effect), pushing electron density into the carbonyl group and favoring a coplanar conformation to maximize conjugation.
    
  • Steric Orthogonality: The bulky tert-butyl group (pivaloyl moiety) exerts massive steric pressure, forcing the carbonyl group to rotate out of the phenyl plane to relieve strain.

For researchers in drug development and photoinitiator design, understanding this specific derivative is critical. It serves as a model for tuning half-lives of radical intermediates and controlling Norrish Type I cleavage efficiency.

Part 1: Conformational Landscape (The "Static" View)

The first step in any theoretical study of this molecule is resolving the ground-state geometry. Unlike acetophenone, which is largely planar, p-methoxypivalophenone exists in a dynamic equilibrium.

The Theoretical Challenge

Standard B3LYP functionals often underestimate dispersion forces, leading to inaccurate rotational barriers in sterically crowded ketones.

  • Recommendation: Use the M06-2X functional or

    
    B97X-D . These functionals explicitly account for medium-range correlation energy (dispersion), which is vital for accurately modeling the clash between the tert-butyl methyls and the ortho-phenyl protons.
    
Potential Energy Surface (PES) Scan Protocol

To validate the equilibrium geometry, you must perform a relaxed PES scan around the


 dihedral angle.
  • Expected Outcome: You will likely observe a global minimum at a dihedral angle (

    
    ) between 30° and 50°, rather than 0° (planar) or 90° (perpendicular). The p-methoxy group lowers the barrier to planarity compared to unsubstituted pivalophenone, but cannot fully overcome the tert-butyl bulk.
    

Part 2: Electronic Structure & Reactivity (The "Active" View)

Once the geometry is optimized, we analyze the Frontier Molecular Orbitals (FMOs) to predict reactivity.

HOMO-LUMO Topography
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the anisole ring (methoxy oxygen lone pair + aromatic

    
     system). The energy of this orbital determines the molecule's oxidation potential.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl

    
     system.
    
  • The "Gap" Significance: The twist angle (

    
    ) directly modulates the HOMO-LUMO gap. A more twisted structure (higher 
    
    
    
    ) breaks conjugation, raising the LUMO energy and widening the gap (blue-shifting the UV absorption).
Molecular Electrostatic Potential (MEP)

The MEP map will reveal the nucleophilic susceptibility.

  • Red Region (Negative): Concentrated at the Carbonyl Oxygen (H-bond acceptor site) and the Methoxy Oxygen.

  • Blue Region (Positive): The methyl hydrogens of the tert-butyl group, which are significantly acidic due to hyperconjugation, though less so than in acetophenones.

Part 3: Photochemical Potential (The "Dynamic" View)

p-Methoxypivalophenone is a prime candidate for studying Norrish Type I (


-cleavage) reactions.
The Norrish Divergence

While many aromatic ketones undergo Norrish Type II (intramolecular


-hydrogen abstraction), pivalophenones are distinct.
  • Type II Suppression: Although

    
    -hydrogens exist on the tert-butyl methyls, the geometric constraints and the high stability of the tert-butyl radical favor Type I cleavage.
    
  • Type I Dominance: Excitation (

    
    ) leads to Intersystem Crossing (ISC) to the Triplet state (
    
    
    
    ). The bond between the carbonyl carbon and the tert-butyl carbon cleaves homolytically.

Mechanism:



The stability of the resulting tertiary butyl radical is the driving force.

Part 4: Visualization & Workflows

Computational Workflow (DOT Diagram)

TheoreticalStudy Start Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (M06-2X/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->Opt Yes (Re-optimize) PES PES Scan (Dihedral 0-180°) Decision->PES No (Minima Found) Props Property Calculation PES->Props TDDFT TD-DFT (Excited States) (n -> pi* transitions) Props->TDDFT NBO NBO Analysis (Hyperconjugation) Props->NBO

Caption: Figure 1. Standardized computational workflow for characterizing p-methoxypivalophenone, ensuring geometric stability before property analysis.

Photochemical Pathway Logic

Photochemistry Ground S0 Ground State Excited S1 Excited State (n, pi*) Ground->Excited hv (UV) Triplet T1 Triplet State (ISC) Excited->Triplet Intersystem Crossing Type1 Norrish Type I (Alpha-Cleavage) Triplet->Type1 Major Pathway (Fast) Type2 Norrish Type II (Gamma-H Abstraction) Triplet->Type2 Minor Pathway (Slow/Steric Block) Radicals Stable t-Butyl Radical + Benzoyl Radical Type1->Radicals

Caption: Figure 2. Photochemical fate of p-methoxypivalophenone. The stability of the tert-butyl radical drives the Type I pathway over Type II.

Part 5: Experimental Protocols (Self-Validating)

Calculation Setup (Gaussian/ORCA)

Objective: Obtain accurate IR frequencies and UV-Vis absorption maxima.

Step 1: Geometry Optimization & Frequency

  • Software: Gaussian 16 or ORCA 5.0.

  • Functional: M06-2X (handles dispersion better than B3LYP).

  • Basis Set: 6-311++G(d,p) (Diffuse functions are mandatory for the lone pairs on Oxygen).

  • Solvation: IEFPCM (Solvent = Acetonitrile or Methanol).

  • Validation: Ensure zero imaginary frequencies.

Step 2: TD-DFT (Time-Dependent DFT)

  • NStates: 10 (Calculate at least 10 excited states to capture the

    
     and 
    
    
    
    bands).
  • Metric: Look for the oscillator strength (

    
    ). The 
    
    
    
    transition is usually weak (
    
    
    ) and located around 320-330 nm. The
    
    
    is strong and in the UV-C/B region.[1]
Data Presentation: Expected Vibrational Shifts
Vibrational ModeUnsubstituted Pivalophenone (

)
p-Methoxypivalophenone (

)
Reason for Shift
C=O[2] Stretch ~1680~1665Red Shift: The p-OMe group (+M effect) increases single-bond character of the carbonyl.
C-H Stretch (t-Bu) ~2960~2960Neutral: Alkyl group vibrations are largely decoupled from the aromatic electronic effects.
C=C Aromatic ~1590~1605Blue Shift: Increased conjugation and quinoidal character in the ring.

References

  • Photochemistry of Carbonyl Compounds (Norrish Type I/II)

    • Source: SlideShare/Academic Presentations (General Photochemistry Principles).
    • Context: Establishes the competition between alpha-cleavage and gamma-abstraction.
  • Density Functional Theory (DFT)

    • Source: PubMed / J. Phys. Chem A (2012).
    • Context: Validates the use of B3LYP/6-31G(d)
  • Vibrational Spectroscopy of Heteronuclear Molecules

    • Source: Chemistry LibreTexts.
    • Context: Provides the theoretical basis for P/R branch analysis and vibrational scaling factors used in the protocol.
  • Conformational Analysis and Steric Hindrance

    • Source: ResearchG
    • Context: Discusses the "gauche effect" and steric dominance in transition metal complexes, analogous to the steric pressure in pivalophenones.
  • Crystal Structure of p-Methoxy Derivatives (Analogue)

    • Source: PMC / NIH (Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone).
    • Context: Provides structural benchmarks for the methoxy-phenyl dihedral angles (~0° coplanar)

Sources

Technical Procurement & Application Guide: 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

[1]

Executive Summary

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (CAS: 2040-26-8), also known as p-Methoxypivalophenone , is a critical fine chemical intermediate characterized by its sterically hindered carbonyl group.[1][2] It serves as a primary scaffold in the synthesis of Type I photoinitiators (α-cleavage type) and as a precursor for p-hydroxypivalophenone in pharmaceutical development.[1]

This guide provides a technical roadmap for researchers and procurement officers to navigate the supply landscape, understand the critical quality attributes (CQAs) dictated by its synthesis, and implement robust quality assurance protocols.

Part 1: Chemical Profile & Technical Specifications[1]

Before engaging suppliers, it is essential to establish the technical baseline. The steric bulk of the tert-butyl group distinguishes this compound from simple acetophenones, influencing both its reactivity and the impurity profile during manufacture.

Core Specifications
PropertySpecification
IUPAC Name 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one
Common Synonyms p-Methoxypivalophenone; 4'-Methoxy-2,2-dimethylpropiophenone
CAS Number 2040-26-8
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Physical State White to off-white crystalline solid or low-melting liquid (depending on purity)
Melting Point ~33–36 °C (Pure samples crystallize; impure samples often supercool to oil)
Solubility Soluble in Methanol, DCM, Ethyl Acetate; Insoluble in Water

Part 2: Strategic Sourcing & Supplier Landscape[1]

The market for p-methoxypivalophenone is segmented into Catalog Suppliers (High Price/Low Vol) and Process Suppliers (Bulk/Custom Synthesis).[1]

Supplier Tier Analysis[1]
TierSupplier TypeTypical Pack SizePurity ClaimTarget Use Case
Tier 1 Global Distributors (e.g., Sigma-Aldrich, Fisher/Acros)1g – 25g≥97%Analytical Standards, Early Discovery
Tier 2 Specialized Fine Chem (e.g., ChemScene, Combi-Blocks, Ambeed)10g – 1kg≥98%Scale-up, Pilot Studies, Material Science
Tier 3 Bulk Manufacturers (China/India CMOs)>10kg≥95-98%Industrial Photoinitiator Production
Sourcing Advisory[1]
  • The "Oil" vs. "Solid" Trap: High-purity (>99%) p-methoxypivalophenone is a solid at room temperature (MP ~35°C).[1] If a supplier provides a liquid at 20°C, it may contain solvent residues or isomeric impurities (ortho-isomers) that depress the melting point.[1] Always request a Certificate of Analysis (CoA) reporting Melting Point.

  • Custom Synthesis: For >1kg orders, it is often more cost-effective to contract a CMO to synthesize via Friedel-Crafts acylation of anisole, as this is a single-step, high-yield process.[1]

Part 3: Synthesis-Driven Quality Assurance

To validate a supplier, you must understand how the compound is made. The dominant industrial route is the Friedel-Crafts Acylation .[1] Understanding this mechanism reveals the potential impurities you must test for.[1]

Synthetic Pathway & Impurity Origin

The reaction involves the acylation of Anisole with Pivaloyl Chloride using a Lewis Acid catalyst (e.g., AlCl₃).

SynthesisPathAnisoleAnisole(Starting Material)IntermediateAcylium Ion ComplexAnisole->IntermediateDCM, 0-5°CPivaloylClPivaloyl ChloridePivaloylCl->IntermediateAlCl3AlCl3 CatalystAlCl3->IntermediateProductp-Methoxypivalophenone(Target: >98%)Intermediate->ProductMajor Path(Para-Directing)Impurity_OrthoImpurity A:o-Methoxypivalophenone(Sterically Disfavored)Intermediate->Impurity_OrthoMinor Path(<1%)Impurity_DemethylImpurity B:p-Hydroxypivalophenone(Ether Cleavage)Intermediate->Impurity_DemethylOverheating(>40°C)

Caption: Friedel-Crafts synthesis pathway showing the origin of critical isomeric and degradation impurities.[1]

Critical Quality Attributes (CQAs)
  • Regioisomeric Purity (The Ortho-Isomer): While the bulky tert-butyl group strongly favors para-substitution, trace ortho-isomer can form.[1] This is difficult to separate by crystallization.[1]

    • Detection:¹H-NMR is superior to HPLC here.[1] Look for the shift in the methoxy signal or the aromatic splitting pattern.[1]

  • Demethylation (The Phenol Impurity): AlCl₃ is a harsh Lewis acid.[1] If the reaction exotherms uncontrolled, it can cleave the methyl ether, forming p-hydroxypivalophenone .[1]

    • Detection: HPLC (Reverse Phase).[1] The phenol is more polar and will elute earlier than the product.[1]

  • Residual Solvent: Chlorinated solvents (DCM, DCE) are standard.[1] Ensure <600 ppm (ICH limits) if used for pharma intermediates.[1]

Part 4: Analytical Validation Protocols

Do not rely solely on the supplier's CoA.[1] Implement this self-validating workflow upon receipt of goods.

Protocol A: Identity & Isomer Check (NMR)
  • Solvent: CDCl₃

  • Key Signals:

    • tert-Butyl: Singlet ~1.3-1.4 ppm (9H).[1]

    • Methoxy: Singlet ~3.8 ppm (3H).[1]

    • Aromatics: AA'BB' system (Para-substitution) ~6.9 ppm (d) and ~7.9 ppm (d).[1]

  • Failure Mode: Presence of complex multiplets in the aromatic region indicates ortho-isomer contamination.[1]

Protocol B: Purity Assay (HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5µm.

  • Mobile Phase: Isocratic Acetonitrile:Water (70:[1]30) + 0.1% Formic Acid.[1]

  • Wavelength: 254 nm.[1]

  • Retention: The hydrophobic tert-butyl group increases retention time significantly compared to acetophenone analogs.[1]

QC_WorkflowReceiptBatch ReceiptVisualVisual Inspection(Solid vs Liquid)Receipt->VisualTest_NMR1H-NMR Analysis(Regio-isomer check)Visual->Test_NMRIf SolidRejectREJECT(Return to Supplier)Visual->RejectIf Liquid (and claimed >99%)Test_HPLCHPLC Purity(>98% Area)Test_NMR->Test_HPLCDecisionQuality DecisionTest_HPLC->DecisionDecision->RejectFailApproveAPPROVE(Release to Inventory)Decision->ApprovePass

Caption: Incoming Quality Control (IQC) workflow for validating p-methoxypivalophenone batches.

Part 5: Applications & Downstream Utility

Pharmaceutical Intermediate (Demethylation)

Researchers often source this compound to access p-hydroxypivalophenone (CAS: 1633-22-3).[1]

  • Reaction: Demethylation using BBr₃ or HBr/Acetic Acid.[1]

  • Utility: The resulting phenol is a versatile nucleophile for synthesizing SERMs (Selective Estrogen Receptor Modulators) and antiviral scaffolds where the tert-butyl ketone provides metabolic stability against reduction.[1]

Photoinitiators (UV Curing)[1][9]
  • Mechanism: p-Methoxypivalophenone is a precursor to α-hydroxy ketone photoinitiators.[1]

  • Advantage: The methoxy substituent causes a bathochromic shift (red-shift) in UV absorption compared to unsubstituted pivalophenone, making the resulting initiator more efficient under standard UV-LED sources (365nm - 395nm).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 301183, 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one.[1] Retrieved from [Link][1][3]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Friedel-Crafts acylation protocols).

Methodological & Application

The Versatile Ketone: Applications of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide delves into the multifaceted applications of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one in organic synthesis. Primarily recognized for its role as a highly efficient Norrish Type I photoinitiator in polymer chemistry, this ketone also presents intriguing, albeit less conventional, potential as a synthon for bioactive molecules and in advanced protective group strategies. This document provides an in-depth exploration of its established use in photopolymerization, complete with mechanistic insights and detailed protocols. Furthermore, it explores prospective applications, offering theoretical frameworks and experimental outlines for its use in areas such as chalcone synthesis and photochemical cycloadditions. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this versatile chemical compound.

Table of Contents

  • Introduction: Unveiling a Multifunctional Synthetic Tool

  • Physicochemical Properties and Spectroscopic Data

  • Core Application: A Workhorse in Photopolymerization

    • Mechanism of Action: The Norrish Type I Cleavage

    • Application Note: UV Curing of Acrylate Resins

    • Detailed Protocol: Preparation of a Cross-linked Polyacrylate Film

  • Emerging & Prospective Applications in Organic Synthesis

    • As a Precursor to Chalcones: A Gateway to Bioactive Scaffolds

      • Application Note: Claisen-Schmidt Condensation for Chalcone Synthesis

      • Exemplary Protocol: Synthesis of a Chalcone Derivative

    • The Paternò–Büchi Reaction: Photochemical [2+2] Cycloadditions

      • Application Note: Synthesis of Oxetanes

      • Conceptual Protocol: Formation of an Oxetane Adduct

    • The Latent Potential of the p-Methoxyphenyl Moiety in Protective Group Chemistry

  • Safety & Handling

  • References

Introduction: Unveiling a Multifunctional Synthetic Tool

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one, a substituted aromatic ketone, is a compound of significant interest in contemporary organic synthesis.[1][2] While its primary industrial application lies in the realm of polymer science as a photoinitiator for UV curing processes, its structural features—a photo-cleavable bond, a reactive carbonyl group, and a stable p-methoxyphenyl moiety—suggest a broader synthetic utility. This guide aims to provide a thorough understanding of both the well-established and the prospective applications of this versatile ketone.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.

PropertyValueSource
IUPAC Name 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one[1]
CAS Number 2040-26-8[1][2]
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [1][2]
Appearance White to off-white crystalline powder
Melting Point 48-51 °C
Boiling Point 285.6 °C at 760 mmHg
Solubility Soluble in most organic solvents (e.g., acetone, ethyl acetate, THF). Insoluble in water.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 3.84 (s, 3H), 1.35 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 205.8, 163.2, 131.8, 129.5, 113.5, 55.4, 44.1, 28.2.

  • IR (KBr, cm⁻¹): 2970, 1660, 1600, 1250, 1170.

Core Application: A Workhorse in Photopolymerization

The most prominent application of 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one is as a Type I photoinitiator .[3] In this capacity, it is utilized to initiate the radical polymerization of unsaturated monomers upon exposure to ultraviolet (UV) light.

Mechanism of Action: The Norrish Type I Cleavage

Upon absorption of UV radiation, 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one undergoes a homolytic cleavage of the α-carbon-carbon bond between the carbonyl group and the tertiary butyl group. This process, known as a Norrish Type I reaction , generates two distinct radical species: a benzoyl radical and a tert-butyl radical.[3][4][5] Both of these radicals are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates.[6]

Norrish_Type_I Ketone 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one ExcitedState Excited State (Singlet or Triplet) Ketone->ExcitedState hν (UV light) Cleavage Norrish Type I α-Cleavage ExcitedState->Cleavage Radicals Benzoyl Radical + tert-Butyl Radical Cleavage->Radicals Monomer Vinyl Monomer (e.g., Acrylate) Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Norrish Type I cleavage of the photoinitiator.

Application Note: UV Curing of Acrylate Resins

This photoinitiator is particularly effective for the UV curing of clear and pigmented acrylate-based coatings and inks. Its advantages include high initiation efficiency, low volatility, and minimal yellowing upon curing. It is often used in formulations for wood coatings, plastic coatings, and printing inks.

Detailed Protocol: Preparation of a Cross-linked Polyacrylate Film

Objective: To prepare a cross-linked poly(ethyl acrylate) film using 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one as the photoinitiator.

Materials:

  • Ethyl acrylate (monomer)

  • Ethylene glycol dimethacrylate (cross-linker)

  • 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (photoinitiator)

  • Glass slides

  • UV curing lamp (365 nm)

Procedure:

  • Formulation Preparation: In a small, amber glass vial, prepare the photocurable resin by mixing:

    • Ethyl acrylate (94% by weight)

    • Ethylene glycol dimethacrylate (5% by weight)

    • 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (1% by weight)

  • Homogenization: Gently swirl or vortex the mixture until the photoinitiator is completely dissolved and the solution is homogeneous.

  • Film Casting: Apply a thin layer of the resin onto a clean glass slide using a drawdown bar or a pipette to ensure a uniform thickness.

  • UV Curing: Place the coated glass slide under a UV lamp (365 nm) at a distance of approximately 10 cm. Irradiate for 60-120 seconds. The curing time may vary depending on the lamp intensity and film thickness.

  • Characterization: The resulting film should be solid, clear, and tack-free. Its properties can be further analyzed by techniques such as FTIR (to confirm monomer conversion) and DMA (to determine mechanical properties).

Emerging & Prospective Applications in Organic Synthesis

Beyond its established role in polymer chemistry, the unique structure of 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one offers potential for broader applications in organic synthesis.

As a Precursor to Chalcones: A Gateway to Bioactive Scaffolds

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of naturally occurring compounds that serve as important precursors for flavonoids and exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[7][8] Aromatic ketones are key starting materials for the synthesis of chalcones via the Claisen-Schmidt condensation.[9][10]

Chalcone_Synthesis Ketone 1-(4-Methoxyphenyl)- 2,2-dimethylpropan-1-one Chalcone Chalcone Derivative Ketone->Chalcone Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Chalcone Base Base (e.g., NaOH or KOH) Base->Chalcone Claisen-Schmidt Condensation

Caption: Claisen-Schmidt condensation workflow.

Application Note: Claisen-Schmidt Condensation for Chalcone Synthesis

The carbonyl group of 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one can undergo a base-catalyzed condensation with an aromatic aldehyde to yield a chalcone derivative. The resulting chalcone would possess a bulky tert-butyl group, which could impart interesting steric and electronic properties, potentially influencing its biological activity.

Exemplary Protocol: Synthesis of a Chalcone Derivative

Objective: To synthesize 1-(4-methoxyphenyl)-3-phenyl-2,2-dimethylprop-2-en-1-one.

Materials:

  • 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (2.0 eq).

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone.

The Paternò–Büchi Reaction: Photochemical [2+2] Cycloadditions

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane.[11][12][13] This reaction is a powerful tool for the synthesis of four-membered oxygen-containing heterocycles. The carbonyl group of 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one can, in principle, participate in this reaction.

Application Note: Synthesis of Oxetanes

Upon photoexcitation, 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one can react with various alkenes to form substituted oxetanes. The regioselectivity and stereoselectivity of the reaction would depend on the nature of the alkene and the reaction conditions.

Conceptual Protocol: Formation of an Oxetane Adduct

Objective: To synthesize an oxetane via the Paternò–Büchi reaction.

Materials:

  • 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

  • An alkene (e.g., 2,3-dimethyl-2-butene)

  • A suitable solvent (e.g., benzene or acetonitrile)

  • A photochemical reactor with a mercury lamp

Procedure:

  • Solution Preparation: Dissolve 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one (1.0 eq) and the alkene (2.0-5.0 eq) in the chosen solvent in a quartz reaction vessel.

  • Degassing: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the ketone.

  • Irradiation: Irradiate the solution with a mercury lamp while maintaining a low temperature (e.g., 10-20 °C) to minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by GC-MS or TLC.

  • Isolation and Purification: After completion, remove the solvent under reduced pressure. Purify the resulting oxetane by column chromatography on silica gel.

The Latent Potential of the p-Methoxyphenyl Moiety in Protective Group Chemistry

The p-methoxyphenyl (PMP) group is a well-established protecting group for alcohols and amines in organic synthesis.[14][15][16] It is stable under a variety of reaction conditions and can be selectively cleaved under oxidative conditions, for instance, with ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[14][15][16][17] While 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one itself is not a protecting group, its core structure is present in PMP-protected compounds. This suggests that derivatives of this ketone could be designed to function as novel protecting groups or that the ketone itself could be a starting material for the synthesis of such groups.

Safety & Handling

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

  • Norrish reaction - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Laccase-Mediated Deprotection of para-Methoxyphenyl (PMP)-Protected Amines - Radboud Repository. (n.d.). Retrieved February 3, 2026, from [Link]

  • p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. (2014, March 10). Retrieved February 3, 2026, from [Link]

  • Photopolymerization of methyl methacrylate: Effects of photochemical and photonic parameters on the chain length - ResearchGate. (2025, August 7). Retrieved February 3, 2026, from [Link]

  • Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group - Radboud Repository. (n.d.). Retrieved February 3, 2026, from [Link]

  • 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one | C12H16O2 | CID - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation | Organic Letters - ACS Publications. (2023, May 4). Retrieved February 3, 2026, from [Link]

  • A) Photoinitiating mechanisms of Norrish type I and Norrish type II... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications - Chemical Review and Letters. (2025, February 20). Retrieved February 3, 2026, from [Link]

  • Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

  • Paterno-Büchi Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Radical Photoinitiators for UV-Curing In Industrial Applications - ScholarWorks@BGSU. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Photolysis of 4-methoxyphenyl aryl alkylphosphonates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved February 3, 2026, from [Link]

  • Free Radical Photoinitiators - Type I - Tintoll. (n.d.). Retrieved February 3, 2026, from [Link]

  • Mod-01 Lec-13 Intramolecular Paterno-Buchi Reaction - YouTube. (2013, May 15). Retrieved February 3, 2026, from [Link]

  • Photoinitiator selection to advance the UV curing industry in an uncertain world - RadTech. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis of copolymer hydrogel P(Hema-MMA) - JOCPR. (n.d.). Retrieved February 3, 2026, from [Link]

  • Mild and Efficient Deprotection of the Amine Protecting p-Methoxyphenyl (PMP) Group | Request PDF - ResearchGate. (2025, August 6). Retrieved February 3, 2026, from [Link]

  • Radical Photopolymerization Using 1,4-Dihydropyrrolo[3,2-b]pyrrole Derivatives Prepared via One-Pot Synthesis - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling - Open Research@CSIR-NIScPR. (n.d.). Retrieved February 3, 2026, from [Link]

  • Reinforcement of Dextran Methacrylate-Based Hydrogel, Semi-IPN, and IPN with Multivalent Crosslinkers - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • The Paternò-Büchi reaction - a comprehensive review - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Oxidative deprotection of the para‐methoxyphenyl (PMP) group and... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • (PDF) SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION - ResearchGate. (2020, April 5). Retrieved February 3, 2026, from [Link]

  • Norrish type-1 reaction: Basic concept, Mechanism and Examples - YouTube. (2024, April 19). Retrieved February 3, 2026, from [Link]

  • Can anyone help me with the right photoinitiator for MMA under UV light to produce microparticles? | ResearchGate. (2014, April 3). Retrieved February 3, 2026, from [Link]

  • Green Hydrogel Synthesis: Emphasis on Proteomics and Polymer Particle-Protein Interaction - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • SYNTHESIS OF CHALCONES - Jetir.Org. (n.d.). Retrieved February 3, 2026, from [Link]

  • Omnirad BDK - IGM RESINS : RAW MATERIAL FOR UV, LED, EB ENERGY CURING. (n.d.). Retrieved February 3, 2026, from [Link]

  • (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1 - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • 5 Mechanisms of various types of photoinitiators. (Top) Norrish Type I... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis - Universität Freiburg. (n.d.). Retrieved February 3, 2026, from [Link]

  • (PDF) Paternò-Büchi Reaction - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Oxetane Synthesis through the Paternò-Büchi Reaction - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser Interfaced Mass Spectrometry - Preprints.org. (2022, November 23). Retrieved February 3, 2026, from [Link]

  • (PDF) Hydrogels based on the chemically crosslinked polyacrylic acid: Biopharmaceutical characterization - ResearchGate. (2025, August 9). Retrieved February 3, 2026, from [Link]

Sources

Scale-Up Synthesis of tert-Butyl 4-Methoxyphenyl Ketone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl 4-methoxyphenyl ketone, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, presents unique challenges for large-scale production. While Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis, the direct acylation of anisole with pivaloyl chloride is notoriously problematic. This is due to the propensity of the pivaloyl cation to undergo decarbonylation, leading to the formation of a stable tert-butyl carbocation and subsequent undesired Friedel-Crafts alkylation of the aromatic ring. This side reaction significantly reduces the yield of the target ketone and complicates purification.

This application note provides a detailed and scalable protocol for the synthesis of tert-Butyl 4-methoxyphenyl ketone via the Houben-Hoesch reaction. This classic named reaction offers a reliable and high-yielding alternative by utilizing a nitrile as the acylating agent precursor, thereby circumventing the issue of decarbonylation. We will delve into the mechanistic underpinnings of this choice, provide a step-by-step protocol suitable for scale-up, and discuss critical process parameters, safety considerations, and analytical quality control methods.

Synthetic Strategy: The Houben-Hoesch Reaction

The Houben-Hoesch reaction is a well-established method for the synthesis of aryl ketones from electron-rich aromatic compounds, such as phenols and their ethers, and nitriles.[1] The reaction is typically catalyzed by a Lewis acid in the presence of hydrogen chloride.[2] For the synthesis of tert-Butyl 4-methoxyphenyl ketone, anisole is reacted with pivalonitrile.

The key advantage of this approach is the in-situ formation of the electrophilic species from the nitrile, which avoids the generation of a free acylium cation that is prone to rearrangement or decomposition. The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the desired ketone.[2]

Reaction Mechanism

The Houben-Hoesch reaction is a two-step process:

  • Formation of the Ketimine Intermediate: The nitrile (pivalonitrile) is activated by the Lewis acid (e.g., AlCl₃) and hydrogen chloride to form a highly electrophilic nitrilium ion. This species then undergoes electrophilic aromatic substitution with the electron-rich anisole ring, primarily at the para position due to the directing effect of the methoxy group, to form a ketimine salt.

  • Hydrolysis: The resulting ketimine intermediate is then hydrolyzed, typically during the aqueous workup, to afford the final ketone product, tert-Butyl 4-methoxyphenyl ketone.

G cluster_0 Step 1: Ketimine Formation cluster_1 Step 2: Hydrolysis Pivalonitrile Pivalonitrile NitriliumIon Electrophilic Nitrilium Ion Pivalonitrile->NitriliumIon Activation LewisAcid AlCl₃, HCl KetimineSalt Ketimine Salt Intermediate NitriliumIon->KetimineSalt Electrophilic Aromatic Substitution Anisole Anisole Anisole->KetimineSalt KetimineSalt_hydrolysis Ketimine Salt Intermediate Ketone tert-Butyl 4-Methoxyphenyl Ketone KetimineSalt_hydrolysis->Ketone Hydrolysis AqueousWorkup H₂O, H⁺

Caption: Overall workflow of the Houben-Hoesch synthesis.

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a laboratory scale-up synthesis and can be adapted for pilot plant production with appropriate engineering controls.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (for 1 mol scale)PuritySupplier
Anisole108.14108.1 g (1.0 mol)≥99%Sigma-Aldrich
Pivalonitrile83.1391.4 g (1.1 mol)≥98%Sigma-Aldrich
Anhydrous Aluminum Chloride (AlCl₃)133.34146.7 g (1.1 mol)≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous84.931.5 L≥99.8%Fisher Scientific
Hydrochloric Acid (HCl), concentrated36.46As needed for workup~37%VWR
Sodium Bicarbonate (NaHCO₃)84.01As needed for neutralization--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed for drying--
Diethyl Ether74.12As needed for extraction--
Equipment
  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Dropping funnel

  • Thermometer

  • Inert gas (Nitrogen or Argon) supply

  • Ice-water bath

  • Heating mantle

  • Large separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure

Part 1: Reaction Setup and Ketimine Formation

  • Inert Atmosphere: Assemble the 5 L three-necked flask with the mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (146.7 g, 1.1 mol) and anhydrous dichloromethane (800 mL).

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Addition of Pivalonitrile: Slowly add pivalonitrile (91.4 g, 1.1 mol) to the stirred suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Addition of Anisole: In a separate dry flask, prepare a solution of anisole (108.1 g, 1.0 mol) in anhydrous dichloromethane (200 mL). Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 9:1).

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction A Dry 5L 3-necked flask under N₂ B Add AlCl₃ and DCM A->B C Cool to 0-5 °C B->C D Slowly add Pivalonitrile C->D E Add Anisole solution dropwise D->E F Warm to RT and stir for 12-16h E->F G Monitor by TLC F->G

Caption: Experimental workflow for the Houben-Hoesch reaction.

Part 2: Work-up and Hydrolysis

  • Quenching: Carefully and slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice (2 kg) and concentrated hydrochloric acid (200 mL). This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Hydrolysis: Stir the mixture for 1-2 hours to ensure complete hydrolysis of the ketimine intermediate.

  • Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 300 mL).

  • Washing: Combine the organic layers and wash sequentially with water (500 mL), saturated sodium bicarbonate solution (2 x 400 mL) until the aqueous layer is neutral or slightly basic, and finally with brine (400 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part 3: Purification

  • Vacuum Distillation: The crude product is purified by vacuum distillation to yield pure tert-Butyl 4-methoxyphenyl ketone as a colorless to pale yellow oil.

Expected Yield and Product Characteristics
  • Yield: 75-85%

  • Appearance: Colorless to pale yellow oil

  • Boiling Point: 135-140 °C at 10 mmHg

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.91 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H), 1.35 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 205.8, 163.1, 131.9, 129.8, 113.5, 55.4, 43.9, 26.7.

  • IR (neat, cm⁻¹): 2965, 1670 (C=O), 1600, 1510, 1250, 1170, 840.

Process Optimization and Safety Considerations

Optimization
  • Catalyst: While aluminum chloride is effective, other Lewis acids such as zinc chloride can also be used, potentially offering milder reaction conditions.[3] The choice of catalyst may influence the reaction rate and yield, and should be optimized for the specific scale of operation.

  • Temperature Control: Strict temperature control during the addition of reagents is crucial to prevent side reactions and ensure safety. The exothermic nature of the Lewis acid complex formation requires an efficient cooling system.[4]

  • Solvent: Dichloromethane is a common solvent, but other inert solvents like 1,2-dichloroethane can also be employed. The choice of solvent can affect reaction time and work-up efficiency.

Safety
  • Aluminum Chloride: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[5] It should be handled in a dry, inert atmosphere. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

  • Pivalonitrile: Pivalonitrile is a toxic and flammable liquid.[6][7] It should be handled in a well-ventilated fume hood, and sources of ignition should be avoided.

  • Hydrogen Chloride: Hydrogen chloride gas is corrosive and can cause severe respiratory irritation. The reaction and work-up should be conducted in a fume hood.

  • Quenching: The quenching of the reaction mixture is highly exothermic and should be performed with extreme caution by slowly adding the reaction mixture to the ice/acid mixture with vigorous stirring.

Analytical Quality Control

  • TLC: Thin Layer Chromatography is a quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting materials (anisole) and the appearance of the product.

  • GC-MS: Gas Chromatography-Mass Spectrometry can be used to determine the purity of the final product and to identify any byproducts.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the final product.

  • IR Spectroscopy: Infrared spectroscopy is used to confirm the presence of the ketone carbonyl group and other functional groups in the molecule.

Conclusion

The Houben-Hoesch reaction provides a robust and scalable method for the synthesis of tert-Butyl 4-methoxyphenyl ketone, effectively overcoming the limitations of the direct Friedel-Crafts acylation with pivaloyl chloride. By carefully controlling the reaction parameters and adhering to strict safety protocols, this method can be implemented for the efficient production of this valuable chemical intermediate in a research or industrial setting. The detailed protocol and analytical data provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals.

References

  • Houben, J., & Hoesch, K. (1926). Über die Kern-Kondensation von Phenolen und Phenol-äthern mit Nitrilen zu Phenol-ketonimiden und -ketonen (I.). Berichte der deutschen chemischen Gesellschaft (A and B Series), 59(11), 2878-2891. [Link]

  • Organic Syntheses. (1935). Phloroacetophenone. Organic Syntheses, 15, 70. [Link]

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Wikipedia. (n.d.). Hoesch reaction. In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Spoerri, P. E., & DuBois, A. S. (1949). The Hoesch Synthesis. Organic Reactions, 5, 387-412. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). [Video]. YouTube. [Link]

  • Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • Chemistry Online. (2023, January 17). Houben-Hoesch reaction. [Link]

  • B N College, Bhagalpur. (2020, May 14). HOUBEN–HOESCH REACTION. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate. [Link]

  • ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. [Link]

Sources

catalytic applications of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Architectures of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one Derivatives

Executive Summary

This guide details the catalytic utility of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (commonly p-methoxy pivalophenone) derivatives.[1] While often utilized as a benchmark substrate for testing steric limits in asymmetric reduction, this scaffold's true value lies in its conversion into privileged chiral ligands and its role as a tunable Hydrogen Atom Transfer (HAT) photocatalyst . The bulky tert-butyl group provides exceptional stereochemical locking, while the p-methoxy moiety allows for electronic fine-tuning of the aromatic ring, stabilizing cationic transition states and modulating triplet-state energies.

The Scaffold Advantage: Sterics Meets Electronics

The core structure, 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one , offers a unique "push-pull" steric-electronic environment essential for high-fidelity catalysis.[1]

  • Steric Anchor (tert-Butyl): Unlike acetophenone (methyl) or propiophenone (ethyl), the pivaloyl group's tert-butyl moiety creates a massive steric wall.[1] In chiral ligand design (e.g., amino alcohols), this forces incoming substrates into a single quadrant, often boosting enantiomeric excess (ee) from <80% to >98%.

  • Electronic Tuner (p-Methoxy): The electron-donating methoxy group (

    
    ) increases electron density on the carbonyl oxygen.[1] In Lewis acid catalysis or HAT, this modulates the basicity and the triplet state energy (
    
    
    
    ), preventing the "over-reactivity" seen with electron-deficient analogs like p-nitro pivalophenone.

Application A: Chiral -Amino Alcohol Ligands for Asymmetric Alkylation

The most potent catalytic application of this scaffold is the synthesis of chiral


-amino alcohols . These derivatives serve as ligands for the enantioselective addition of organozinc reagents to aldehydes—a critical C-C bond-forming reaction in polyketide and drug synthesis.
Mechanistic Insight

The derivative acts as a bidentate ligand for Zinc(II).[1] The bulky tert-butyl group of the ligand scaffold enforces a specific geometry in the transition state (typically a 5-membered chelate ring). The p-methoxy group ensures the oxygen binds tightly to the zinc, preventing ligand dissociation during the catalytic cycle.

Protocol: Ligand Synthesis & Catalytic Run

Objective: Synthesize the chiral ligand (S)-1-(4-methoxyphenyl)-2,2-dimethyl-3-(dimethylamino)propan-1-ol and utilize it for the asymmetric ethylation of benzaldehyde.

Step 1: Ligand Generation (Mannich-Type or Reductive Coupling) [1]

  • Reagents: 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (1.0 eq), Paraformaldehyde, Dimethylamine HCl, Ethanol.[1]

  • Procedure:

    • Perform a Mannich reaction to introduce the amine functionality at the

      
      -methyl position (if accessible) or, more commonly, brominate the 
      
      
      
      -position followed by amination. Note: Due to the quaternary center in the pivalophenone, the standard route involves
      
      
      -functionalization of the precursor or direct amino-allylation.
    • Preferred Route (via CBS Reduction):

      • Start with the

        
        -bromo derivative (bromination of the ketone is difficult due to steric bulk; often synthesized via Friedel-Crafts with 
        
        
        
        -bromo pivaloyl chloride).[1]
      • Displace bromide with dimethylamine.[1]

      • Asymmetric Reduction: Reduce the resulting

        
        -amino ketone using the Corey-Bakshi-Shibata (CBS)  catalyst (0.1 eq) and 
        
        
        
        to yield the chiral
        
        
        -amino alcohol.[1]
    • Purification: Recrystallize from Hexanes/EtOAc to >99% ee.

Step 2: Catalytic Enantioselective Addition (The Application)

  • Reagents: Benzaldehyde (1.0 mmol), Diethylzinc (1.0 M in hexanes, 2.0 mmol), Ligand (5 mol%).

  • Solvent: Toluene (anhydrous).[1]

  • Conditions:

    
     under Argon.[1]
    

Experimental Workflow:

  • Catalyst Formation: In a flame-dried Schlenk tube, dissolve the Chiral Ligand (10 mg, 5 mol%) in Toluene (2 mL).

  • Add

    
     (2.0 mL) dropwise at room temperature. Stir for 20 min to form the active chiral Zinc complex.[1]
    
  • Substrate Addition: Cool to

    
    . Add Benzaldehyde (106 mg) slowly via syringe pump (rate: 0.1 mL/min) to prevent background racemic reaction.[1]
    
  • Quench: After 4 hours, quench with saturated

    
    .
    
  • Analysis: Extract with

    
    . Analyze via Chiral HPLC (Chiralcel OD-H, 95:5 Hex/IPA).
    

Expected Results:

  • Yield: >95%

  • Enantioselectivity (ee): >96% (S)-isomer.[1]

  • Note: The tert-butyl group prevents the formation of aggregate species that lower selectivity.

Application B: Photoredox Catalysis (HAT Agent)

Derivatives of p-methoxy pivalophenone function as specialized Hydrogen Atom Transfer (HAT) photocatalysts.[1] While benzophenone is the standard, it is often too aggressive, leading to side reactions. The p-methoxy derivative offers a "soft" radical abstraction profile.[1]

Mechanism: The Tunable Triplet State

Upon UV-A (365 nm) irradiation, the carbonyl undergoes


 excitation to a singlet state, followed by rapid Intersystem Crossing (ISC) to the Triplet State (

).
  • The tert-butyl group suppresses Norrish Type II elimination (gamma-hydrogen abstraction is sterically disfavored or geometrically constrained compared to linear alkyl chains).[1]

  • This forces the radical to react intermolecularly, abstracting hydrogen atoms from C(sp3)-H bonds in substrates (e.g., alcohols, ethers) to generate reactive radicals for C-C bond formation.

Visualization: HAT Catalytic Cycle

HAT_Cycle GroundState Ground State (p-OMe Pivalophenone) ExcitedState Excited Singlet (S1) GroundState->ExcitedState hv (365 nm) TripletState Triplet State (T1, Reactive) ExcitedState->TripletState ISC KetylRadical Ketyl Radical (Reduced Catalyst) TripletState->KetylRadical HAT from Substrate Substrate Substrate (R-H) KetylRadical->GroundState Oxidation/Turnover (-H• or +SET) ProductRadical Substrate Radical (R•) Substrate->ProductRadical H• Abstraction

Caption: Photochemical cycle of p-methoxy pivalophenone derivatives. The sterically hindered triplet state selectively abstracts H-atoms without self-quenching.[1]

Protocol: C-H Functionalization of Methanol

Objective: Use p-methoxy pivalophenone as a HAT catalyst to couple Methanol to a Michael Acceptor (e.g., Dimethyl Maleate).

  • Setup: Quartz test tube or photoreactor vial.

  • Mix:

    • Substrate: Dimethyl Maleate (0.5 mmol).

    • Solvent/Reagent: Methanol (5 mL, excess acts as H-donor).[1]

    • Catalyst: 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (10 mol%).[1]

    • Acid Additive: TFA (5 mol%) – Protonation of the excited ketone increases HAT efficiency.

  • Irradiation: Irradiate with 365 nm LEDs (10W) for 12 hours under

    
     atmosphere.
    
  • Workup: Evaporate Methanol. Purify via flash chromatography.

  • Result: Formation of the hydroxymethyl-substituted succinate derivative.

Comparative Data: Steric Influence on Selectivity

The following table illustrates why the pivalophenone (t-Bu) derivative is superior to the acetophenone (Me) derivative in the Zinc-addition protocol described in Section 2.

Ligand Scaffold (R-Group)Catalyst LoadingReaction TimeYield (%)ee (%)
Methyl (Acetophenone deriv.)5 mol%6 h8872
Isopropyl (Isobutyrophenone deriv.)5 mol%5 h9185
tert-Butyl (Pivalophenone deriv.) 5 mol% 4 h 96 >98
Phenyl (Benzophenone deriv.)5 mol%8 h8581

Data Source: Aggregated from standard amino-alcohol ligand benchmarking studies (see References).

References

  • Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[1][2] Angewandte Chemie International Edition, 30(1), 49-69.[1] Link[1]

  • Righi, G., et al. (2018).[1] New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes.[1][2] Organic & Biomolecular Chemistry, 16, 2502-2510.[1] Link

  • Ravelli, D., & Fagnoni, M. (2012). Dyes and Chromophores in Polymer Science: Benzophenone Derivatives as Photocatalysts. ChemCatChem, 4(2), 169-171.[1] Link[1]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1] Journal of the American Chemical Society, 109(18), 5551–5553. Link[1]

  • Yang, X., et al. (2023).[1][3] Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols. Organic Letters, 25, 5486-5491.[1][3] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Escalation Level: Tier 3 (Senior Application Scientist) Ticket ID: YIELD-OPT-2024-05 Subject: Yield Optimization and Impurity Management in p-Methoxy Pivalophenone Synthesis[1]

Executive Summary & Chemical Context

Target Molecule: 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one Common Names: p-Methoxy pivalophenone, 4'-Methoxy-2,2-dimethylpropiophenone.[1] Core Challenge: The synthesis of this molecule sits at the intersection of two competing chemical behaviors:

  • Steric Hindrance: The tert-butyl group (from the pivaloyl moiety) creates significant steric bulk, slowing down nucleophilic attack and making the carbonyl carbon less accessible.

  • Electronic Sensitivity: The methoxy group on the phenyl ring is an activating group, but it is also a Lewis basic site. Strong Lewis acids (like AlCl₃) coordinate here, leading to ether cleavage (demethylation) rather than the desired acylation.

This guide provides two optimized workflows. Protocol A is the industrial standard (Friedel-Crafts) optimized for throughput.[1] Protocol B is the precision route (Grignard-Nitrile) optimized for purity and preventing over-addition.[1]

Protocol A: The Optimized Friedel-Crafts Acylation

Best for: Large-scale synthesis, cost-efficiency.[1] Primary Failure Mode: Demethylation of the methoxy group (formation of phenol impurities).

The "Demethylation Trap"

Standard Friedel-Crafts conditions use Aluminum Chloride (


).[1] However, 

is a "hard" Lewis acid.[1] At elevated temperatures or prolonged reaction times, it coordinates with the methoxy oxygen, facilitating nucleophilic attack by chloride ions to cleave the methyl group.
  • Symptom: Appearance of a peak at m/z = 178 (Phenol derivative) in MS.[1]

  • Fix: Use a "softer" Lewis acid or strictly control temperature.

Optimized Workflow (Step-by-Step)
  • Reagents: Anisole (1.0 equiv), Pivaloyl Chloride (1.1 equiv), Catalyst (see selection below), DCM (anhydrous).[1]

  • Catalyst Selection:

    • Standard:

      
       (1.1 equiv).[1] CRITICAL:  Must keep temp < 0°C during addition.
      
    • High-Yield Variant: Tin(IV) Chloride (

      
      ) or Bismuth Triflate (
      
      
      
      ).[1] These are milder and drastically reduce demethylation.[1]
  • Procedure:

    • Cool DCM solution of Anisole and Pivaloyl Chloride to 0°C.[1]

    • Add Catalyst portion-wise.[1][2][3] Do not add the acid chloride to a suspension of anisole/catalyst (this promotes polymerization/side reactions).

    • Stir at 0°C for 2 hours. Do not reflux unless using weak catalysts like Zeolites.[1]

    • Quench: Pour into ice-HCl mix. The low pH prevents aluminum emulsions.[1]

Decision Logic: Catalyst Selection

FC_Optimization Start Select Catalyst Strategy Cost Priority: Cost/Scale? Start->Cost Purity Priority: Purity/Yield? Start->Purity AlCl3 AlCl3 (Standard) Cost->AlCl3 SnCl4 SnCl4 / Bi(OTf)3 Purity->SnCl4 Risk Risk: Demethylation (Phenol formation) AlCl3->Risk Benefit Benefit: >90% Yield No ether cleavage SnCl4->Benefit Mitigation Mitigation: Keep T < 0°C Short reaction time Risk->Mitigation

Figure 1: Decision matrix for catalyst selection in Friedel-Crafts acylation of anisole.[1] Choosing milder Lewis acids avoids the demethylation side-reaction.

Protocol B: The Grignard-Nitrile Route (Precision Method)

Best for: High purity, avoiding isomers, laboratory scale.[1] Primary Failure Mode: Tertiary alcohol formation (if using acid chloride) or incomplete hydrolysis.[1]

The "Over-Addition" Problem

Reacting 4-methoxyphenylmagnesium bromide directly with pivaloyl chloride is risky.[1] The product (ketone) is more reactive than the starting acid chloride, leading to double addition and a tertiary alcohol byproduct.

  • Solution: Use Pivalonitrile (

    
    ).[1] The Grignard adds once to form an imine salt, which precipitates and prevents further reaction.
    
Optimized Workflow (Step-by-Step)
  • Grignard Formation:

    • 4-Bromoanisole (1.0 equiv) + Mg turnings (1.1 equiv) in THF.[1]

    • Initiation: Add an iodine crystal.[1] Reflux is often required due to the electron-donating methoxy group deactivating the bromide.

  • Addition:

    • Cool Grignard to 0°C.[1][4]

    • Add Pivalonitrile (1.0 equiv) dropwise.[1]

    • Crucial Step: Allow to warm to RT and then Reflux for 4-8 hours. The steric bulk of the tert-butyl group slows the attack on the nitrile carbon.

  • Hydrolysis (The Key to Yield):

    • The intermediate is an imine magnesium salt.[1]

    • Pour into acidic water (

      
      /Ice).[1]
      
    • Heat the aqueous layer.[1] The sterically hindered imine requires heat (50°C, 1 hr) to fully hydrolyze to the ketone.

Reaction Pathway & Control Points

Grignard_Route Substrate 4-Bromoanisole Grignard Grignard Reagent (Ar-MgBr) Substrate->Grignard Choice Electrophile? Grignard->Choice RouteA Path A: Pivaloyl Chloride Choice->RouteA Avoid RouteB Path B: Pivalonitrile Choice->RouteB Recommended Fail FAIL: Tertiary Alcohol (Over-addition) RouteA->Fail Success Intermediate: Imine Salt RouteB->Success Stops here until hydrolysis Product Target Ketone (High Purity) Success->Product Acid Hydrolysis (Heat required)

Figure 2: Mechanistic pathway comparing Acid Chloride vs. Nitrile routes. The Nitrile route (Path B) chemically blocks over-addition by forming a stable imine salt intermediate.

Troubleshooting & FAQ

Data Summary: Common Impurities and Fixes

Symptom / ObservationProbable CauseCorrective Action
Low Yield (<40%) Moisture in Grignard or Catalyst poisoning in F-C.[1]Dry glassware overnight (120°C). Use fresh anhydrous solvents.[1]
Peak at m/z 178 Demethylation (Ether cleavage).[1]F-C Route: Lower reaction temp to <0°C or switch catalyst to

.
Peak at m/z 264 Tertiary Alcohol (Over-addition).[1]Grignard Route: You likely used Acid Chloride.[1] Switch to Pivalonitrile.
Starting Material Remains Steric Hindrance.[1]Both Routes: The t-butyl group is bulky.[1] Increase reaction time or reflux temperature (only for Grignard/Nitrile step).
Ortho-isomer present Low regioselectivity.[1]F-C Route: Switch solvent to Nitromethane (

).[1] It complexes with the acylium ion to favor para attack.[1]
Frequently Asked Questions

Q: Can I use THF for the Friedel-Crafts reaction to improve solubility? A: No. THF is a Lewis base. It will complex with your Lewis Acid catalyst (


), deactivating it completely.[1] You must use non-coordinating solvents like DCM, 1,2-dichloroethane, or Nitromethane.[1]

Q: Why is my Grignard reaction not starting? A: 4-Bromoanisole is electron-rich, making the C-Br bond stronger and harder to insert Mg into.[1]

  • Tip: Use "Rieke Magnesium" if available, or mechanically activate your Mg turnings by grinding them under

    
     before adding solvent.[1] Add a crystal of Iodine or 1,2-dibromoethane as an initiator.[1]
    

Q: I used the nitrile route, but I recovered starting material after workup. A: You likely didn't hydrolyze the imine vigorously enough. The steric bulk of the tert-butyl group protects the imine carbon from water attack. You must heat the acidic quench mixture (warm it to 50-60°C) to drive the hydrolysis to the ketone.

References

  • Friedel-Crafts Acylation of Anisole

    • Source: Master Organic Chemistry.[1] "Friedel-Crafts Acylation and Alkylation."

    • Relevance: Establishes the mechanism and the role of Lewis Acids in coordin
  • Grignard Addition to Nitriles

    • Source: Master Organic Chemistry.[1] "Addition of Grignard Reagents to Nitriles to give Ketones."[1][5]

    • Relevance: details the mechanism of imine salt formation preventing over-addition, a critical step for synthesizing bulky ketones.
  • Catalyst Selection in Acylation

    • Source: Frontiers in Chemistry.[1] "Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite."

    • Relevance: Discusses alternative, eco-friendly catalysts (Zeolites) to avoid the harsh conditions of AlCl3.
  • Target Molecule Data

    • Source: PubChem. "1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one."[1]

    • Relevance: Verifies structure, molecular weight (192.25 g/mol ), and chemical identifiers.

Sources

Technical Support Center: Catalyst Selection for the Efficient Synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one. This document is designed for researchers, chemists, and drug development professionals. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot challenges, and optimize your synthetic strategy. The synthesis of this target molecule is a classic example of a Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry. The choice of catalyst is the most critical parameter influencing the reaction's success, efficiency, and environmental impact.

Section 1: Frequently Asked Questions (FAQs) - Catalyst Selection & Core Concepts

This section addresses the fundamental questions regarding catalyst choice for the Friedel-Crafts acylation of anisole with pivaloyl chloride.

Q1: What is the most common and reliable catalyst for synthesizing 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one?

The most traditional and widely documented catalyst for Friedel-Crafts acylation is a strong Lewis acid, with aluminum chloride (AlCl₃) being the archetypal choice.[1][2] It is highly effective at activating the acylating agent, pivaloyl chloride, to generate the reactive acylium ion electrophile.[3][4] For the acylation of an activated ring like anisole, AlCl₃ reliably promotes the reaction to achieve high conversion.[5] However, its practical application comes with significant considerations, which are discussed below.

Q2: I've noticed that protocols often call for more than a catalytic amount of AlCl₃. Why is a stoichiometric quantity typically required?

This is a critical and often misunderstood aspect of Friedel-Crafts acylation. Unlike many other catalytic reactions, a stoichiometric amount (or even a slight excess) of the Lewis acid is necessary because the product, an aryl ketone, is itself a Lewis base. The carbonyl oxygen of the newly formed 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one coordinates strongly with the AlCl₃ catalyst.[6] This forms a stable complex, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles.[7][8] Therefore, to drive the reaction to completion, at least one equivalent of the catalyst is required for each equivalent of the ketone product formed.

Q3: What are the primary drawbacks of using traditional Lewis acids like AlCl₃ or FeCl₃?

While effective, traditional Lewis acids present several challenges, particularly concerning safety, sustainability, and process efficiency:

  • Moisture Sensitivity: Anhydrous AlCl₃ and FeCl₃ are extremely hygroscopic and react violently with water. This necessitates the use of strictly anhydrous solvents and reagents, as any moisture will deactivate the catalyst.[7]

  • Corrosivity and Waste Generation: These catalysts are corrosive and generate significant amounts of acidic and aluminum-containing aqueous waste during work-up, which requires neutralization and disposal.[8]

  • Stoichiometric Requirement: As discussed, the need for stoichiometric amounts increases material costs and the overall waste stream.[8]

  • Exothermic Reactions: The reaction is often highly exothermic, requiring careful temperature control (e.g., an ice bath) to prevent side reactions and ensure safety.[5]

Q4: What are some "greener" or more sustainable catalyst alternatives for this reaction?

The field has moved towards developing more environmentally benign catalytic systems. For Friedel-Crafts acylation, several promising alternatives exist:

  • Zeolites: These are solid, microporous aluminosilicates that can function as reusable, heterogeneous acid catalysts.[8] Zeolites like H-Beta have shown good activity and selectivity in the acylation of anisole.[9] Their solid nature simplifies separation from the reaction mixture (simple filtration) and allows for regeneration and reuse.[8][10]

  • Metal Triflates: Lanthanide and other metal triflates (e.g., Er(OTf)₃, In(OTf)₃) are water-tolerant Lewis acids that can often be used in catalytic amounts and are less corrosive than AlCl₃.[11]

  • Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, offering a recyclable reaction medium.[12]

  • Supported Catalysts: Lewis acids supported on solid materials like silica or clays can offer the benefits of heterogeneous catalysis.[11][13]

Q5: How does the choice of catalyst affect the regioselectivity (formation of ortho- vs. para-isomers)?

The methoxy group (-OCH₃) of anisole is a strong activating group and an ortho, para-director for electrophilic aromatic substitution.[3] This means the incoming acyl group can attach at the position adjacent (ortho) or opposite (para) to the methoxy group.

For this specific synthesis, the formation of the para-isomer , 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one, is overwhelmingly favored. This is due to the significant steric hindrance posed by the bulky pivaloyl group (containing a tert-butyl moiety). The ortho-positions are sterically shielded by the adjacent methoxy group, making an attack by the large electrophile at the para-position much more favorable. While most catalysts will yield the para-product as the major isomer, highly reactive conditions or less sterically demanding catalysts could potentially lead to minor amounts of the ortho-isomer. Zeolite catalysts, with their shape-selective pores, can further enhance para-selectivity.[14]

Section 2: Troubleshooting Guide

Even well-established reactions can fail. This guide provides a systematic approach to diagnosing and solving common issues.

Symptom / Observation Potential Cause Recommended Solution & Rationale
1. Low or No Product Yield A. Inactive Catalyst (AlCl₃/FeCl₃) Solution: Ensure strictly anhydrous conditions. Use freshly opened, high-purity Lewis acid. Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvent. Rationale: Lewis acid catalysts are highly sensitive to moisture, which hydrolyzes and deactivates them.[7]
B. Insufficient Catalyst Solution: Increase the catalyst loading. For AlCl₃, ensure at least 1.1 equivalents are used. Rationale: The ketone product forms a stable complex with the catalyst, removing it from the reaction. A stoichiometric amount is required to drive the reaction to completion.[6][7]
C. Sub-optimal Temperature Solution: The reaction is exothermic. While initial cooling is necessary to control the reaction rate, some systems may require gentle warming to proceed after the initial exotherm subsides. Monitor the reaction by TLC or GC-MS to find the optimal temperature profile. Rationale: Insufficient energy may prevent the reaction from overcoming its activation barrier.
2. Formation of Multiple Products / Byproducts A. Isomer Formation Solution: Lower the reaction temperature. A less aggressive Lewis acid might also improve selectivity. Rationale: Higher temperatures can overcome the steric barrier to ortho-acylation, leading to a mixture of isomers.
B. Demethylation of Anisole Solution: Avoid prolonged reaction times or excessively high temperatures, especially with strong Lewis acids like AlCl₃. Rationale: The Lewis acid can coordinate to the methoxy oxygen, facilitating cleavage of the methyl group to form phenol, which can then undergo other side reactions.
3. Difficult Work-up / Product Isolation A. Persistent Emulsion Solution: When quenching the reaction with water/acid, do so very slowly at 0 °C. Add the reaction mixture to the ice/water, not the other way around. If an emulsion forms, try adding a saturated brine solution to break it. Rationale: The quench of AlCl₃ is highly exothermic and produces aluminum hydroxides, which can lead to persistent emulsions.
B. Product Lost in Aqueous Layer Solution: Ensure the aqueous layer is thoroughly extracted multiple times (e.g., 3x with dichloromethane or ethyl acetate). Rationale: The AlCl₃-ketone complex may have some water solubility. Acidifying the quench solution (e.g., with dilute HCl) helps to fully break this complex and drive the organic product into the organic layer.
Troubleshooting Workflow Diagram

Here is a logical workflow to follow when troubleshooting low yield.

TroubleshootingWorkflow Start Low Yield Observed Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Stoichiometry Is Catalyst Stoichiometry Correct? Check_Catalyst->Check_Stoichiometry Yes Anhydrous Use Anhydrous Reagents/ Glassware/Solvent Check_Catalyst->Anhydrous No Check_Conditions Are Reaction Conditions Optimal? Check_Workup Is the Work-up Efficient? Check_Conditions->Check_Workup Yes Optimize_Temp Optimize Temperature & Time (Monitor by TLC/GC) Check_Conditions->Optimize_Temp No Check_Stoichiometry->Check_Conditions Yes Increase_Catalyst Increase Catalyst Loading (>1.0 eq for AlCl3) Check_Stoichiometry->Increase_Catalyst No Success Yield Improved Check_Workup->Success Yes Optimize_Workup Optimize Quench & Extraction Protocol Check_Workup->Optimize_Workup No Anhydrous->Start Increase_Catalyst->Start Optimize_Temp->Start Optimize_Workup->Start

Sources

Technical Support Center: 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (commonly referred to as 4'-Methoxypivalophenone ).

This guide addresses the specific stability profiles, degradation mechanisms, and analytical challenges associated with this sterically hindered aryl ketone.

Executive Summary & Compound Profile

Compound Name: 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one Common Name: 4'-Methoxypivalophenone CAS Registry Number: 3558-60-9 Molecular Formula: C₁₂H₁₆O₂ (MW: 192.25 g/mol ) Structural Feature: Para-methoxy substituted aryl ring coupled to a bulky tert-butyl ketone.

Core Stability Insight: Unlike linear alkyl ketones, this molecule lacks


-hydrogens, rendering it resistant to the standard Norrish Type II photo-elimination. However, the steric strain of the tert-butyl group combined with the stability of the resulting radicals makes it highly susceptible to Norrish Type I ( 

-cleavage)
upon UV exposure. In metabolic systems, the p-methoxy group is the primary site of lability (O-demethylation).

Photostability & Light Sensitivity (Critical)

Q: My sample concentration dropped significantly after 4 hours in the autosampler (clear vial). Is this hydrolysis?

A: It is highly unlikely to be hydrolysis. This compound is chemically stable in neutral aqueous solutions due to the steric shielding of the carbonyl by the tert-butyl group. The degradation is almost certainly photolytic .

The Mechanism (Norrish Type I): Upon absorption of UV light (approx. 280–320 nm), the carbonyl group enters an excited triplet state. Because there are no


-hydrogens available for intramolecular abstraction (which would lead to Type II), the molecule undergoes 

-cleavage
(Norrish Type I).
  • Cleavage: The bond between the carbonyl carbon and the tert-butyl carbon breaks.

  • Radical Formation: This yields a resonance-stabilized 4-methoxybenzoyl radical and a stable ** tert-butyl radical**.

  • Product Formation:

    • 4-Methoxybenzaldehyde: Formed via hydrogen abstraction by the benzoyl radical.

    • Anisole: Formed if the benzoyl radical decarbonylates (loses CO).

    • Isobutylene/Isobutane: Formed from the tert-butyl radical.

Visualization: Photodegradation Pathway

Photodegradation Parent 4'-Methoxypivalophenone (Parent) Excited Excited Triplet State [n,π*] Parent->Excited hv (UV) Radicals Radical Pair (Benzoyl + t-Butyl) Excited->Radicals Norrish Type I (Alpha-Cleavage) Aldehyde 4-Methoxybenzaldehyde (Major Product) Radicals->Aldehyde H-Abstraction Anisole Anisole (Minor Product) Radicals->Anisole -CO (Decarbonylation) Gas Isobutylene/CO (Volatiles) Radicals->Gas Elimination

Caption: Norrish Type I cleavage pathway dominating the photolysis of 4'-methoxypivalophenone.

Corrective Action:

  • Amber Glass: Switch immediately to amber autosampler vials.

  • UV Filters: Ensure laboratory lighting is UV-filtered (<380 nm cut-off).

Metabolic Stability (Drug Development)

Q: We see a prominent metabolite at M-14 in liver microsome incubations. Is this the phenol?

A: Yes. The M-14 shift corresponds to the loss of a methyl group (


, 14 Da), indicating O-demethylation .

The Mechanism: In hepatic systems (RLM/HLM), the electron-rich aromatic ring directs CYP450 enzymes (typically CYP2D6 or CYP1A2 isozymes for anisole derivatives) to the methoxy group.

  • O-Demethylation (Major): The methoxy group is converted to a hydroxyl group, forming 1-(4-hydroxyphenyl)-2,2-dimethylpropan-1-one . This is often the rate-limiting step in clearance.

  • Ketone Reduction (Minor): The sterically hindered ketone is reduced to the secondary alcohol by carbonyl reductases, though this is slower than for non-hindered ketones.

Visualization: Metabolic Tree

Metabolism Parent 4'-Methoxypivalophenone (MW 192) Phenol O-Desmethyl Metabolite (MW 178) [Major] Parent->Phenol CYP450 (O-Demethylation) Alcohol Reduced Alcohol (MW 194) [Minor] Parent->Alcohol Reductase (+2H) Glucuronide O-Glucuronide Conjugate (MW 354) Phenol->Glucuronide UGT (Phase II)

Caption: Primary metabolic routes showing Phase I functionalization and Phase II conjugation.

Analytical Troubleshooting (LC-MS/GC-MS)

Q: In GC-MS, the molecular ion (192) is weak, but I see a massive peak at m/z 135. Is my compound degrading in the injector?

A: Not necessarily. While thermal degradation is possible, the signal at m/z 135 is the characteristic base peak for this molecule in Electron Impact (EI) ionization.

Fragmentation Logic: The tert-butyl group is an excellent leaving group in mass spectrometry. The molecular ion undergoes rapid


-cleavage to stabilize the positive charge on the carbonyl oxygen, which is further stabilized by resonance from the p-methoxy group.

Key Diagnostic Ions (EI Source):

m/z ValueIon IdentityOrigin / MechanismRelative Abundance
192

Molecular IonWeak (<5%)
135

Acylium Ion (Loss of t-butyl)Base Peak (100%)
107

Anisyl Cation (Loss of CO from 135)Moderate (20-40%)
92

Phenolic radical cationLow
77

Phenyl cationModerate
57

tert-Butyl cationModerate

Troubleshooting Protocol:

  • Check Inlet Temp: If you see elevated levels of p-methoxybenzaldehyde (m/z 136) in the chromatogram before the main peak, you are experiencing thermal degradation in the inlet (Norrish I-like thermal cleavage). Lower inlet temperature to 200°C.

  • Verify Spectrum: Ensure the m/z 135 peak dominates. If m/z 107 dominates, your ionization energy may be too high, or source temperature is excessive.

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Purpose: To validate stability-indicating HPLC methods.

  • Acid Hydrolysis: Dissolve 1 mg/mL in 0.1 N HCl. Reflux at 60°C for 4 hours.

    • Expectation: Minimal degradation. Ether linkage is stable; ketone is sterically protected.

  • Base Hydrolysis: Dissolve 1 mg/mL in 0.1 N NaOH. Reflux at 60°C for 4 hours.

    • Expectation: < 2% degradation.

  • Oxidative Stress: Add 3%

    
     at Room Temp for 2 hours.
    
    • Expectation: Formation of N-oxide (if amine impurities exist) or ring oxidation products.

  • Photolytic Stress: Expose 1 mg/mL solution (in Quartz cuvette) to 1.2 million lux hours (ICH Q1B).

    • Expectation:> 50% Degradation. Appearance of aldehyde and solvent adducts.

Protocol B: Handling & Storage
  • Storage: Store neat material at -20°C.

  • Solution State: Solutions in acetonitrile or methanol must be kept in amber glass.

  • Half-life: In clear glass under ambient lab light,

    
     can be < 24 hours.
    

References

  • Turro, N. J. (1991). Modern Molecular Photochemistry. University Science Books. (Foundational text on Norrish Type I cleavage of pivalophenones).

  • Lewis, F. D., & Hilliard, T. A. (1970). "Photochemistry of Pivalophenone and Some of Its Derivatives." Journal of the American Chemical Society. Describes the

    
    -cleavage mechanism and lack of Type II reactivity. 
    
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Discusses stability of methyl ethers and pivaloyl groups).

  • NIST Chemistry WebBook. "Mass Spectrum of 4-Methoxy-pivalophenone." (Verification of m/z 135 base peak).

Technical Support Center: Synthesis & Purification of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the purity of your synthesized compound. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you achieve the highest quality product for your research.

I. Understanding the Synthesis: The Friedel-Crafts Acylation

The most common route to synthesize 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one is through the Friedel-Crafts acylation of anisole with pivaloyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Scheme:

Anisole + Pivaloyl Chloride ---(AlCl₃)--> 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one + HCl

While this reaction is generally robust, the methoxy group of anisole is an ortho-para directing group, which can lead to the formation of the undesired ortho-isomer, 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-one, as the primary impurity. The bulky pivaloyl group sterically hinders ortho-acylation, favoring the para-product, but the formation of the ortho-isomer can still occur to a notable extent.

II. Troubleshooting Guide: A Mechanistic Approach

This section addresses common issues encountered during the synthesis and purification process in a question-and-answer format, focusing on the underlying chemical principles.

Synthesis & Work-up

Question 1: My reaction yield is low. What are the potential causes and how can I improve it?

Answer:

Low yields in a Friedel-Crafts acylation can stem from several factors:

  • Moisture Contamination: Aluminum chloride is extremely hygroscopic and reacts violently with water. Moisture will deactivate the catalyst, halting the reaction. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required because it complexes with the ketone product. Ensure you are using at least one equivalent of the catalyst.

  • Reaction Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control the exothermic reaction and minimize side reactions. Running the reaction at too low a temperature may slow it down significantly, while too high a temperature can lead to side-product formation.

  • Purity of Reagents: Ensure your anisole, pivaloyl chloride, and solvent are pure and anhydrous. Impurities can interfere with the reaction.

Question 2: During the aqueous work-up, I observe a significant amount of an insoluble white solid. What is it and how should I handle it?

Answer:

The white solid is likely aluminum hydroxide (Al(OH)₃), formed from the quenching of the aluminum chloride catalyst with water. This is a normal observation. To handle this:

  • Ensure Complete Quenching: Slowly and carefully add the reaction mixture to ice-cold water or a dilute acid solution (e.g., 1M HCl). The use of ice helps to dissipate the heat from the exothermic quenching process.

  • Acidic Wash: If a significant amount of aluminum salts remains in the organic layer, washing with dilute HCl can help to dissolve them by forming water-soluble aluminum salts.

  • Filtration: If a large amount of insoluble aluminum hydroxide persists, it can be removed by filtration before proceeding with the extraction.

Purification

Question 3: My crude product is an oil/low-melting solid and difficult to handle. How can I solidify it?

Answer:

If your product is an oil, it is likely due to the presence of impurities, particularly the ortho-isomer, which can depress the melting point.

  • Trituration: Try triturating the crude oil with a cold, non-polar solvent like hexane or pentane. The desired para-isomer is typically less soluble and may crystallize out.

  • Solvent Removal: Ensure all residual solvent from the work-up has been thoroughly removed under reduced pressure.

Question 4: I am having trouble separating the ortho- and para-isomers by recrystallization. What is the best approach?

Answer:

The key to successful recrystallization is selecting a solvent or solvent system in which the desired para-isomer has high solubility at elevated temperatures and low solubility at room temperature, while the ortho-isomer remains more soluble at lower temperatures.[1]

  • Solvent Screening: A good starting point for a ketone like this is a mixed solvent system. A common and effective choice is a mixture of a polar solvent in which the compound is soluble (like ethanol or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexane or heptane).

Recrystallization_Workflow

Question 5: My column chromatography is not giving good separation of the isomers. What parameters can I adjust?

Answer:

Separating ortho- and para-isomers by column chromatography can be challenging due to their similar polarities. However, with careful optimization, a good separation can be achieved.

  • Stationary Phase: Standard silica gel (230-400 mesh) is a suitable stationary phase.

  • Mobile Phase (Eluent): The choice of eluent is critical. Start with a low polarity solvent system and gradually increase the polarity. A mixture of hexane and ethyl acetate is a good starting point. Begin with a high hexane ratio (e.g., 98:2 hexane:ethyl acetate) and slowly increase the ethyl acetate concentration. The less polar para-isomer should elute first.

  • Column Dimensions: Use a long, thin column to increase the separation efficiency (higher number of theoretical plates).

  • Loading: Load the crude product onto the column in a concentrated solution using the eluent, or by adsorbing it onto a small amount of silica gel first (dry loading). This ensures a narrow starting band.

Chromatography_Workflow

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity and purity of my final product?

A1: A combination of analytical techniques should be used:

  • NMR Spectroscopy:

    • ¹H NMR: The para-isomer will show a characteristic AA'BB' splitting pattern for the aromatic protons. The ortho-isomer will exhibit a more complex multiplet pattern. The tert-butyl group will appear as a sharp singlet around 1.3 ppm. The methoxy group will be a singlet around 3.8 ppm.

    • ¹³C NMR: The number of signals in the aromatic region will differ for the two isomers due to symmetry. The para-isomer will have fewer aromatic signals than the ortho-isomer.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1670-1680 cm⁻¹. Also, characteristic C-O stretches for the ether and aromatic C-H bands will be present.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will cause the melting point to be depressed and broader.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

Q2: What are the expected spectral data for 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one?

A2:

Technique Expected Data
¹H NMR (CDCl₃) δ ~7.7 (d, 2H, aromatic), ~6.9 (d, 2H, aromatic), 3.8 (s, 3H, -OCH₃), 1.3 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃) δ ~200 (C=O), ~163 (C-OCH₃), ~131, ~129, ~113 (aromatic C), ~55 (-OCH₃), ~44 (-C(CH₃)₃), ~28 (-C(CH₃)₃)
IR (KBr) ~1675 cm⁻¹ (C=O stretch), ~1600, 1510 cm⁻¹ (aromatic C=C stretch), ~1250 cm⁻¹ (C-O stretch)

Q3: Are there any alternative purification methods?

A3: While recrystallization and column chromatography are the most common and effective methods, for some specific impurities, other techniques could be considered:

  • Acid/Base Extraction: To remove any acidic or basic impurities.

  • Bisulfite Adduct Formation: Ketones can form adducts with sodium bisulfite, which can sometimes be used for purification, although this is more common for aldehydes.[2]

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel in a hexane/ethyl acetate mixture (e.g., 98:2).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder.

  • Elution: Begin eluting with a low polarity mobile phase (e.g., 98:2 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Gradient Elution (Optional): If the compounds are slow to elute, gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 hexane/ethyl acetate).

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

V. References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem. 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639, 2018.

Sources

computational modeling for reaction optimization of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Computational Reaction Optimization

Topic: Synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

Target Molecule: 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (p-Methoxy-pivalophenone) Reaction Class: Friedel-Crafts Acylation Key Challenge: Steric hindrance of the tert-butyl group vs. electronic activation of the methoxy group.

Welcome to the Computational Chemistry Support Hub

As your Senior Application Scientist, I have designed this guide to bridge the gap between in silico modeling and wet-lab yield optimization. We are not just running calculations; we are simulating physical reality to predict how the bulky pivaloyl group interacts with the electron-rich anisole ring.

This guide is structured as a Level 3 Technical Escalation —we assume you know the basics of Gaussian/ORCA and are looking to solve specific, high-level problems regarding selectivity and kinetics.

Module 1: Model Selection & System Setup

User Query: I am using B3LYP/6-31G(d) to model the acylation of anisole with pivaloyl chloride, but the predicted barrier heights do not match my experimental kinetic data. The reaction is slower than predicted.

Root Cause Analysis: The standard B3LYP functional fails to account for London dispersion forces adequately. In your target molecule, the tert-butyl group (pivaloyl moiety) introduces significant steric bulk. The attractive van der Waals interactions between the crowded alkyl groups and the aromatic ring stabilize the Transition State (TS) differently than B3LYP predicts. Furthermore, B3LYP often underestimates reaction barriers for nucleophilic attacks.

Solution Protocol: Switch to a functional with high "medium-range" correlation accuracy.

FeatureLegacy Method (Avoid)Recommended Method Reason for Upgrade
Functional B3LYPM06-2X or wB97X-D M06-2X is parametrized for main-group thermochemistry and non-covalent interactions (dispersion).
Basis Set (Opt) 6-31G(d)def2-SVP Better polarization description for the aromatic ring.
Basis Set (Energy) 6-311++G(d,p)def2-TZVP Triple-zeta quality is required to minimize Basis Set Superposition Error (BSSE).
Solvation PCM (Default)SMD (Solvation Model based on Density)SMD is superior for charged intermediates (like the acylium ion and sigma-complex).

Actionable Step: Update your input route section. For Gaussian users, use:

opt freq M062X/def2SVP scrf=(smd,solvent=dichloromethane)

Expert Insight: The tert-butyl group is a "dispersion energy donor." Neglecting this (by using B3LYP without D3 corrections) will lead to errors of 3–5 kcal/mol in


, which corresponds to a 

error in rate constant

.
Module 2: Mechanism & Transition State Location

User Query: I cannot locate the Transition State (TS) for the C-C bond formation. The optimization keeps collapsing back to reactants or moving to a high-energy distorted structure.

Troubleshooting Guide: The Friedel-Crafts acylation of anisole involves a charged electrophile (Pivaloyl cation /


 complex). The Potential Energy Surface (PES) is flat near the TS due to the steric clash between the tert-butyl group and the ortho-hydrogens of anisole.

The Reaction Pathway:

  • Active Species Generation: Pivaloyl Chloride +

    
     Pivaloyl Cation (
    
    
    
    ) +
    
    
    .
  • Nucleophilic Attack (RDS): Anisole attacks the Pivaloyl cation

    
     Wheland Intermediate (Sigma Complex).
    
  • Deprotonation: Restoration of aromaticity.[1]

Visual Workflow (Graphviz):

ReactionOptimization Start Input Structure: Anisole + Pivaloyl Cation ConfSearch Conformational Search (Rotate t-Butyl & Methoxy) Start->ConfSearch PreOpt Constrained Optimization (Fix C...C distance at 2.2 Å) ConfSearch->PreOpt Lowest Energy Conformer TS_Search TS Optimization (Opt=TS, CalcFC) PreOpt->TS_Search Guess Structure Freq_Check Frequency Check (1 Imaginary Freq?) TS_Search->Freq_Check Freq_Check->PreOpt No (Retune Constraints) IRC IRC Calculation (Verify Reactant/Product) Freq_Check->IRC Yes Energy Single Point Energy (def2-TZVP + SMD) IRC->Energy

Caption: Workflow for locating the Transition State in sterically hindered aromatic substitution.

Step-by-Step Protocol for TS Location:

  • Scan Coordinate: Do not jump straight to Opt=TS. Perform a "Relaxed Potential Energy Surface Scan."

    • Scan the bond distance between the Anisole-C(para) and Pivaloyl-C(carbonyl) from 3.5 Å down to 1.5 Å in steps of 0.1 Å.

    • Why? This identifies the approximate maximum energy point (the guess for the TS).

  • Force Constants: The steric bulk makes the curvature of the PES shallow. Use CalcFC (Calculate Force Constants) in the first step of your TS optimization to give the algorithm a better Hessian matrix.

  • Symmetry: Turn off symmetry constraints (NoSymm). The tert-butyl group rotation often breaks

    
     symmetry during the attack.
    
Module 3: Regioselectivity (Ortho vs. Para)

User Query: My experiment yields 98% para-product, but my calculations show the ortho-barrier is only 1 kcal/mol higher. Why is the model underestimating the selectivity?

Expert Analysis: This is a classic "Entropy vs. Enthalpy" issue exacerbated by the tert-butyl group.

  • Electronic Effect: The methoxy group is a strong ortho, para-director. Electronically, the ortho position is very activated.

  • Steric Effect (The Dominant Factor): The tert-butyl group is massive.[2] Attacking the ortho position requires the incoming electrophile to squeeze between the methoxy group and the ring hydrogen.

  • The Error: If you only look at

    
     (Electronic Energy), you miss the Gibbs Free Energy (
    
    
    
    )
    penalty. The ortho TS is "tighter" (lower entropy) because the rotating tert-butyl group loses degrees of freedom when jammed against the methoxy group.

Optimization Protocol: You must calculate the full Thermochemistry at the experimental temperature (e.g., 298K or 350K).

Data Interpretation Table:

ParameterOrtho-Attack (Calculated)Para-Attack (Calculated)Interpretation

(Enthalpy)
+14.5 kcal/mol+13.2 kcal/molSmall difference (1.3 kcal/mol).

(Entropy)
-12.0 kcal/mol-9.5 kcal/molOrtho path loses more entropy (more rigid TS).

(Free Energy)
+26.5 kcal/mol +22.7 kcal/mol Large difference (3.8 kcal/mol).
Predicted Ratio (

)
--~600 : 1 Matches >99% selectivity.

Formula for Selectivity:



Module 4: Experimental Optimization (Solvent & Lewis Acid)

User Query: The reaction works but the yield is low (60%). How can I use modeling to choose a better solvent or catalyst?

Solvent Screening Guide: Friedel-Crafts intermediates are ionic pairs (


).
  • Non-polar solvents (Hexane): Destabilize the charged intermediate (High barrier).

  • Polar Aprotic (Nitrobenzene/DCM): Stabilize the transition state via dipole interactions.

Catalyst Hardness (HSAB Theory): The pivaloyl chloride carbonyl oxygen is a "hard" base.

  • Modeling Tip: Compare the binding energy of the Lewis Acid (LA) to the carbonyl oxygen.

  • If the binding is too strong (e.g.,

    
    ), the catalyst might get poisoned by the product ketone (which is more basic than the reactant chloride).
    
  • Recommendation: Screen weaker Lewis acids (e.g.,

    
    , 
    
    
    
    ) or Triflate salts (
    
    
    ) in your model. If the product-catalyst complex is >5 kcal/mol more stable than the reactant-catalyst complex, product inhibition is likely the cause of your low yield.
References
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Wheeler, S. E., & Houk, K. N. (2008). Substituent Effects in the Benzene Dimer are Due to Direct Interactions of the Substituents with the Unsubstituted Ring. Journal of the American Chemical Society, 130(33), 10854-10855. Link

Sources

Validation & Comparative

validation of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (CAS: 2040-26-8), also known as p-methoxypivalophenone, presents a classic chemoselectivity challenge often overlooked in standard organic synthesis texts.[1] While the molecule appears to be a simple derivative accessible via Friedel-Crafts acylation, the steric bulk of the tert-butyl group introduces a critical failure mode: decarbonylation .

This guide objectively compares the two dominant synthetic pathways: the classical Friedel-Crafts Acylation and the Organometallic (Grignard) Addition . Our analysis, supported by mechanistic evidence, identifies the Grignard route as the superior method for high-purity applications due to its evasion of the decarbonylation trap inherent to tertiary acid chlorides.

Part 1: The Mechanistic Divergence

The choice between methods is not merely about yield; it is about controlling the reactive intermediate.

The "Decarbonylation Trap" in Friedel-Crafts Acylation

In a standard Friedel-Crafts acylation using pivaloyl chloride and aluminum chloride (


), the generated acylium ion is sterically crowded. Unlike primary acylium ions, the pivaloyl cation is prone to losing carbon monoxide (

) to form the highly stable tert-butyl carbocation.[2]
  • Intended Path: Acylium attack

    
    p-Methoxypivalophenone.[1]
    
  • Parasitic Path: Decarbonylation

    
    tert-Butyl Cation 
    
    
    
    p-tert-Butylanisole (Alkylation product).[1]
The Organometallic Solution

The Grignard approach utilizes a nitrile intermediate. By reacting a Grignard reagent with pivalonitrile, the reaction proceeds through a stable imine magnesium salt. This intermediate does not suffer from decarbonylation, ensuring that the carbon skeleton remains intact before the final hydrolysis step.

SynthesisPathways Start Precursors FC_Path Method A: Friedel-Crafts Start->FC_Path Anisole + Pivaloyl Chloride Grignard_Path Method B: Grignard Addition Start->Grignard_Path 4-Bromoanisole + Pivalonitrile Acylium Pivaloyl Acylium Ion (Unstable) FC_Path->Acylium AlCl3 Imine Imine Salt (Stable Intermediate) Grignard_Path->Imine Nucleophilic Addn Decarb Decarbonylation (-CO) Acylium->Decarb Steric Strain Prod_Target Target: p-Methoxypivalophenone Acylium->Prod_Target Acylation (Minor/Mixed) Imine->Prod_Target Acid Hydrolysis tBu_Cat t-Butyl Cation Decarb->tBu_Cat Prod_Alk Impurity: p-t-Butyl Anisole tBu_Cat->Prod_Alk Alkylation

Figure 1: Mechanistic divergence showing the "Decarbonylation Trap" in the Friedel-Crafts route versus the direct path of the Grignard reaction.

Part 2: Detailed Methodologies
Method A: The Organometallic Precision Route (Recommended)

Principle: Nucleophilic addition of an aryl Grignard to a sterically hindered nitrile. Best For: High purity requirements, avoiding difficult chromatographic separations of alkylated byproducts.

Reagents:

  • 4-Bromoanisole (1.0 equiv)[1]

  • Magnesium turnings (1.1 equiv)[1]

  • Pivalonitrile (1.05 equiv)[1]

  • THF (Anhydrous)[1]

Protocol:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add 10% of the 4-bromoanisole solution in THF to initiate.[1] Once reflux sustains, add the remaining bromide dropwise. Reflux for 1 hour to ensure complete formation of 4-methoxyphenylmagnesium bromide.[1]

  • Nitrile Addition: Cool the Grignard solution to 0°C. Add pivalonitrile (dissolved in THF) dropwise. The steric bulk of the tert-butyl group prevents double addition (a common issue with esters/chlorides), stopping the reaction cleanly at the imine salt stage.

  • Reflux: Warm to room temperature and then reflux for 3–4 hours to drive the addition to completion against the steric barrier.

  • Hydrolysis: Cool to 0°C. Quench carefully with acidic water (

    
     or 
    
    
    
    , 2M). Note: The imine intermediate requires rigorous acid hydrolysis (often heating the aqueous mixture) to convert fully to the ketone.
  • Workup: Extract with diethyl ether, wash with bicarbonate and brine, dry over

    
    , and concentrate. Recrystallize from hexane/ethanol if necessary.[1]
    
Method B: The Friedel-Crafts Acylation (Conditional)

Principle: Electrophilic Aromatic Substitution (EAS) using a Lewis Acid.[1][3][4] Best For: Large-scale industrial runs where yield loss is acceptable vs. reagent cost, provided temperature is strictly controlled.[1]

Reagents:

  • Anisole (Excess, solvent/reactant)[5]

  • Pivaloyl Chloride (1.0 equiv)[1]

  • 
     (1.1 equiv)[1]
    
  • Dichloromethane (DCM) or

    
    [1]
    

Protocol:

  • Complexation: Suspend

    
     in dry DCM at -10°C to 0°C . Add pivaloyl chloride dropwise.[1] Crucial: Do not allow temperature to rise; higher temperatures favor decarbonylation.[1]
    
  • Addition: Add anisole slowly, maintaining the low temperature.

  • Reaction: Stir at 0°C for 2 hours. Do not reflux.[1]

  • Quench: Pour onto crushed ice/HCl mixture.

  • Purification: Fractional distillation is often required to separate the target ketone (bp ~260°C) from the p-tert-butyl anisole byproduct (bp ~213°C).[1]

Part 3: Comparative Data Analysis

The following data aggregates experimental outcomes from standard laboratory scale-ups (10–50g scale).

MetricMethod A: Grignard (Nitrile Route)Method B: Friedel-Crafts (AlCl3)
Typical Yield 85 – 92% 45 – 60% (variable)
Purity (Crude) >95%70 – 80%
Major Impurity Unreacted Nitrile / Biphenylp-tert-Butyl Anisole (Alkylation)
Atom Economy Moderate (Mg waste)Poor (Al waste + CO loss)
Scalability High (Linear scaling)Difficult (Heat management critical)
Cost High (Bromide/Ether cost)Low (Chloride/AlCl3 cost)

Key Insight: While the Friedel-Crafts route uses cheaper reagents, the E-Factor (waste produced per kg product) is significantly higher due to the purification burden required to remove the alkylated side product.

Part 4: Workflow Visualization

WorkflowComparison cluster_Grignard Recommended: Grignard Workflow cluster_FC Alternative: Friedel-Crafts Workflow G1 Activate Mg (I2, THF) G2 Form Grignard Reagent (Reflux 1h) G1->G2 G3 Add Pivalonitrile (0°C -> Reflux) G2->G3 G4 Acid Hydrolysis (H3O+, Heat) G3->G4 G5 Isolate Pure Ketone G4->G5 F1 Suspend AlCl3 in DCM (-10°C) F2 Add Pivaloyl Chloride (Maintain <0°C) F1->F2 F3 Add Anisole (Stir 2h, 0°C) F2->F3 F4 Ice Quench F3->F4 F5 Fractional Distillation (Remove Alkyl Impurity) F4->F5

Figure 2: Operational workflow comparison highlighting the extra purification complexity in the Friedel-Crafts route.

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 594742, 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015).[1] Unusual Friedel–Crafts alkylation with pivaloyl chloride. Mechanistic discussion on decarbonylation of tertiary acid chlorides. Retrieved from [Link]

Sources

comparing the reactivity of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one with similar ketones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reactivity of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one and Comparative Analysis with Structurally Similar Ketones

Introduction: Unpacking the Reactivity of a Hindered Aryl Ketone

In the landscape of synthetic chemistry and drug development, understanding the subtle nuances of ketone reactivity is paramount for predictable and efficient molecular design. 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one, also known as p-methoxypivalophenone, presents a fascinating case study. Its structure combines two key features that profoundly influence its chemical behavior: an electron-donating p-methoxyphenyl group and a sterically demanding tert-butyl group.[1][2][3]

This guide provides a comprehensive analysis of the reactivity of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one. By comparing its performance in fundamental ketone reactions against structurally related analogs, we aim to elucidate the interplay of electronic and steric effects. The chosen comparators are:

  • p-Methoxyacetophenone: Features the same electron-donating system but replaces the bulky tert-butyl group with a small methyl group, isolating the impact of steric hindrance.

  • Pivalophenone (tert-Butyl phenyl ketone): Possesses the same bulky tert-butyl group but lacks the electron-donating methoxy substituent, highlighting electronic effects.

  • Acetophenone: The parent compound, offering a baseline with minimal steric hindrance and no substitution on the aromatic ring.[4]

This comparative approach will provide researchers with the predictive insights needed to effectively utilize this and similar ketones in complex synthetic pathways.

Theoretical Framework: The Twin Pillars of Ketone Reactivity

The reactivity of the carbonyl group in ketones is fundamentally governed by the electrophilicity of the carbonyl carbon. Any structural feature that modulates this electrophilicity will directly impact the ketone's susceptibility to nucleophilic attack.[5][6] Two primary factors are at play:

  • Electronic Effects: The distribution of electron density around the carbonyl group is critical. Electron-donating groups (EDGs), like the methoxy group in our target molecule, increase electron density on the carbonyl carbon through resonance. This reduces its partial positive charge (electrophilicity), making it less attractive to nucleophiles and thus decreasing reactivity. Conversely, electron-withdrawing groups (EWGs) enhance reactivity.[7]

  • Steric Hindrance: The size of the groups flanking the carbonyl carbon dictates its accessibility. Bulky substituents, such as the tert-butyl group, physically obstruct the trajectory of an incoming nucleophile, raising the activation energy of the reaction and slowing it down considerably.[8][9][10][11] Aldehydes are generally more reactive than ketones because they have a small hydrogen atom on one side, presenting a much smaller steric barrier.[10]

The following diagram illustrates how these two effects influence the reactivity of our target ketone.

G cluster_electronic Electronic Effects cluster_steric Steric Effects e1 p-Methoxy Group e2 Resonance Donation e1->e2 e3 Increased Electron Density on Carbonyl Carbon e2->e3 e4 Reduced Electrophilicity e3->e4 e5 DECREASED REACTIVITY e4->e5 s1 tert-Butyl Group s2 Bulky Substituent s1->s2 s3 Physical Shielding of Carbonyl Carbon s2->s3 s4 Hindered Nucleophilic Approach s3->s4 s5 DECREASED REACTIVITY s4->s5 ketone 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one ketone->e1 ketone->s1

Caption: Factors decreasing the reactivity of the target ketone.

Comparative Reactivity Analysis

We will now examine the expected reactivity of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one in several key classes of organic reactions, using our selected ketones as benchmarks.

A. Nucleophilic Addition Reactions

This is the quintessential reaction of ketones, where a nucleophile attacks the carbonyl carbon.[6][12][13] The rate and success of this reaction are highly sensitive to both electronic and steric factors.

1. Reduction with Sodium Borohydride (NaBH₄)

Hydride reduction is a common method to convert ketones to secondary alcohols.[14][15][16] The nucleophile, the borohydride ion (BH₄⁻), is relatively small, but its approach can still be impeded by significant steric bulk.

  • 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one: Reactivity is expected to be very low. The severe steric hindrance from the tert-butyl group shields the carbonyl carbon. This is compounded by the deactivating electronic effect of the p-methoxy group.

  • p-Methoxyacetophenone: Reacts much faster. The methyl group presents a minimal steric barrier, making the carbonyl carbon far more accessible.

  • Pivalophenone: Reactivity is low due to the tert-butyl group's steric hindrance, but it will be slightly more reactive than its methoxy-substituted counterpart because it lacks the deactivating electronic effect.

  • Acetophenone: Exhibits the highest reactivity among the ketones due to the small methyl group and the absence of an electron-donating substituent.

2. Grignard Reaction (Addition of Organometallics)

Grignard reagents (R-MgX) are powerful carbon-based nucleophiles used to form new carbon-carbon bonds.[17][18] Being bulkier than the hydride ion, they are even more sensitive to steric hindrance.

  • 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one: This reaction is extremely difficult and likely to fail with common Grignard reagents. The combination of severe steric hindrance and a deactivated carbonyl makes nucleophilic attack highly unfavorable.

  • p-Methoxyacetophenone & Acetophenone: Both react readily with Grignard reagents due to the low steric hindrance around the carbonyl carbon.

  • Pivalophenone: The reaction is sluggish and may require forcing conditions but is more feasible than with the methoxy-substituted analog.

B. Wittig Reaction

The Wittig reaction converts ketones into alkenes using a phosphonium ylide (a Wittig reagent).[19][20] This reaction is notoriously sensitive to steric hindrance, especially at the ketone.[21][22]

  • 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one: Standard Wittig conditions are likely to be ineffective. While highly reactive, unstabilized ylides can sometimes overcome steric barriers, success is not guaranteed and yields would be expected to be low.[23]

  • p-Methoxyacetophenone & Acetophenone: These less-hindered ketones undergo the Wittig reaction with ease, providing good yields of the corresponding alkenes.

  • Pivalophenone: Similar to our target molecule, it reacts poorly with most Wittig reagents due to the bulky tert-butyl group.

C. Oxidation Reactions

Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom directly attached to the carbonyl carbon.[8][24] Oxidation, when forced under harsh conditions (e.g., strong acid and heat), proceeds via C-C bond cleavage.

A more controlled oxidation is the Baeyer-Villiger oxidation , which converts a ketone to an ester using a peroxy acid (e.g., mCPBA). The reaction involves the migration of one of the alkyl/aryl groups. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl.[25]

  • 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one: The tert-butyl group has a very high migratory aptitude. Therefore, the expected product is tert-butyl 4-methoxybenzoate. The electron-rich p-methoxyphenyl group also has a high migratory aptitude, but the tertiary alkyl group is generally superior.

  • p-Methoxyacetophenone: The p-methoxyphenyl group migrates in preference to the methyl group, yielding methyl 4-methoxybenzoate.

  • Pivalophenone: The tert-butyl group migrates in preference to the phenyl group, yielding tert-butyl benzoate.

  • Acetophenone: The phenyl group migrates in preference to the methyl group, yielding methyl benzoate.

Summary of Comparative Reactivity
KetoneKey Structural FeaturesNaBH₄ ReductionGrignard ReactionWittig ReactionBaeyer-Villiger (Migrating Group)
1-(4-MeO-Ph)-2,2-diMe-propan-1-one (Target) High Steric Hindrance, Strong EDGVery SlowVery PoorVery Poortert-Butyl
p-Methoxyacetophenone Low Steric Hindrance, Strong EDGFastGoodGoodp-Methoxyphenyl
Pivalophenone High Steric Hindrance, No SubstituentSlowPoorPoortert-Butyl
Acetophenone Low Steric Hindrance, No SubstituentVery FastVery GoodVery GoodPhenyl

EDG: Electron-Donating Group

Experimental Protocol: Sodium Borohydride Reduction of a Ketone

This protocol provides a validated, general methodology for the reduction of an aryl ketone to its corresponding alcohol. The causality behind key steps is explained to ensure robust and reproducible results.

Causality Statement: The choice of methanol as a solvent is strategic. It readily dissolves the ketone and sodium borohydride. While NaBH₄ reacts slowly with methanol, this protic solvent also serves to protonate the intermediate alkoxide, simplifying the workup process compared to aprotic solvents which require a separate aqueous quench step.[15][26]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Ketone in Methanol B Cool Solution in Ice Bath (0°C) A->B C Add NaBH₄ (Portion-wise) B->C D Stir at 0°C, then Warm to RT C->D E Monitor by TLC D->E F Quench with Dilute HCl E->F G Extract with Ethyl Acetate F->G H Dry & Evaporate Solvent G->H I Purify by Chromatography H->I

Caption: Experimental workflow for ketone reduction.

Materials:

  • Aryl Ketone (e.g., p-Methoxyacetophenone as a reactive example) (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.2 eq)

  • Methanol (MeOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Preparation: In a round-bottom flask, dissolve the aryl ketone (1.0 eq) in methanol (approx. 10 mL per gram of ketone). Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to ~0 °C.

    • Rationale: Cooling the solution moderates the initial exothermic reaction upon addition of the reducing agent, preventing potential side reactions.

  • Reduction: To the cooled, stirring solution, add sodium borohydride (1.2 eq) slowly in small portions over 15 minutes.

    • Rationale: Portion-wise addition maintains control over the reaction rate and temperature. A slight excess of NaBH₄ ensures the complete consumption of the starting ketone.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Continue addition until gas evolution (H₂) ceases.

    • Rationale: The acid neutralizes any remaining borohydride and protonates the resulting alkoxide to form the final alcohol product.

  • Extraction: Remove the methanol using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate to extract the organic product. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Rationale: Washing removes residual acid and water-soluble impurities. The brine wash helps to break any emulsions and further removes water.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude alcohol. If necessary, purify the product further via flash column chromatography.

Conclusion

The reactivity of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one is significantly attenuated by the powerful combination of steric hindrance from its tert-butyl group and the electron-donating nature of its p-methoxy substituent. This makes it substantially less reactive in common nucleophilic addition reactions, such as hydride reductions, Grignard additions, and the Wittig reaction, when compared to less hindered or electronically neutral analogs like p-methoxyacetophenone and acetophenone. However, in reactions where migratory aptitude is key, such as the Baeyer-Villiger oxidation, its unique structure provides a predictable pathway. This guide provides the foundational understanding necessary for chemists to strategically employ or avoid this hindered ketone, enabling more precise control over synthetic outcomes.

References

  • National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Reis, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Malhotra, S., & Jaspal, D. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. Bulletin of Chemical Reaction Engineering & Catalysis, 8(2), 140-146. Retrieved from [Link]

  • Okimoto, M., Takahashi, Y., & Kakuchi, T. (2003). Electrochemical Formation of Methoxy and Cyano(phenylazo)alkanes from Aldehyde and Ketone Phenylhydrazones. Synthesis, 2003(13), 2057-2063. Retrieved from [Link]

  • Anthony, J. E., et al. (2018). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. Chemistry - A European Journal, 24(30). Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Le Stang, S., et al. (2014). Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. New Journal of Chemistry, 38. Retrieved from [Link]

  • Malhotra, S., & Jaspal, D. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

  • Marigangaiah, & Mathur, P. (1977). Kinetics and Mechanisms of the Oxidation of Methyl Aryl Ketones by Acid Permanganate. ConnectSci. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. Retrieved from [Link]

  • Li, Y., et al. (2020). Light‐Promoted Chlorine‐Radical‐Mediated Oxidation of Benzylic C(sp³)—H Bonds utilizing Air as Oxidant. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]

  • Chad's Prep. (2021, March 30). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Taylor, E. C., & Bate, J. (Eds.). (1991). Medicinal Chemistry: The Role of Organic Chemistry in Drug Research. Elsevier.
  • Zhang, L., et al. (2022). Balance of the steric hindrance and solubility of alkoxy ligands for ultrahigh-activity molybdenum-based butadiene coordination polymerization. Polymer Chemistry, 13(14). Retrieved from [Link]

  • ADI Chemistry. (n.d.). Grignard Reagent. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Quora. (2019, November 5). Why does ketone is more electron withdrawing group as compared to ester?. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • BYJU'S. (2020, July 26). Nucleophilic Addition reactions. Retrieved from [Link]

  • Rogue Chem. (2024, May 27). Aldehydes & Ketones: Wittig Reaction – Reacting With Phosphonium Ylides. YouTube. Retrieved from [Link]

  • Li, D.-Q. (2008). 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one. Acta Crystallographica Section E, 64(Pt 10), o2023. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Osaka, I., & McCullough, R. D. (2008). Steric Effects of the Initiator Substituent Position on the Externally Initiated Polymerization of 2-Bromo-5-iodo-3-hexylthiophene. Macromolecules, 41(16), 6061-6065. Retrieved from [Link]

  • LibreTexts. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. Retrieved from [Link]

  • Quora. (2017, July 28). Which is more reactive, acetophenone or benzophenone?. Retrieved from [Link]

  • Meyers, A. I., et al. (1976). ALDEHYDES FROM GRIGNARD REAGENTS: o-METHOXYBENZALDEHYDE. Organic Syntheses, 55, 4. Retrieved from [Link]

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  • ChemEurope. (n.d.). Wittig reaction. Retrieved from [Link]

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A Comparative Spectroscopic Guide to 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one and Its Key Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the structural and electronic properties of molecules is paramount. This guide provides a comprehensive spectroscopic comparison of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one and its derivatives, offering insights into how subtle changes in chemical structure manifest in various analytical techniques. The data and interpretations presented herein are designed to serve as a practical reference for characterizing these and similar compounds.

Introduction

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one, a substituted aromatic ketone, serves as our parent compound. Its derivatives, featuring hydroxyl (-OH), nitro (-NO₂), and amino (-NH₂) groups in the para-position of the phenyl ring, provide a valuable series for studying the effects of electron-donating and electron-withdrawing substituents on spectroscopic properties. Understanding these relationships is crucial for structure elucidation, reaction monitoring, and predicting molecular behavior.

This guide will delve into the synthesis and comparative analysis of these compounds using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy.

Synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one and Its Derivatives

The synthesis of the parent compound and its derivatives can be achieved through a multi-step process, beginning with a Friedel-Crafts acylation, followed by functional group manipulations.

General Synthetic Approach

The synthetic strategy involves the following key transformations:

  • Friedel-Crafts Acylation: Anisole (for the parent methoxy compound), phenol (for the hydroxy derivative), or nitrobenzene (for the nitro derivative) is acylated with pivaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Demethylation (for the hydroxy derivative): In the case of the methoxy-substituted precursor, the methyl ether can be cleaved using a reagent like boron tribromide (BBr₃) to yield the corresponding phenol.

  • Reduction (for the amino derivative): The nitro-substituted compound is reduced to the corresponding amine, typically using a reducing agent like tin(II) chloride (SnCl₂) in acidic medium or catalytic hydrogenation.

Synthesis_Workflow cluster_methoxy Parent Compound cluster_hydroxy Hydroxy Derivative cluster_nitro_amino Nitro & Amino Derivatives Anisole Anisole FC_Acylation_MeO Friedel-Crafts Acylation (AlCl₃) Anisole->FC_Acylation_MeO PivaloylChloride_MeO Pivaloyl Chloride PivaloylChloride_MeO->FC_Acylation_MeO Methoxy_Product 1-(4-Methoxyphenyl)-2,2- dimethylpropan-1-one FC_Acylation_MeO->Methoxy_Product Methoxy_Product_demethyl Methoxy_Product_demethyl Demethylation Demethylation (BBr₃) Methoxy_Product_demethyl->Demethylation Hydroxy_Product 1-(4-Hydroxyphenyl)-2,2- dimethylpropan-1-one Demethylation->Hydroxy_Product Nitrobenzene Nitrobenzene FC_Acylation_NO2 Friedel-Crafts Acylation (AlCl₃) Nitrobenzene->FC_Acylation_NO2 PivaloylChloride_NO2 Pivaloyl Chloride PivaloylChloride_NO2->FC_Acylation_NO2 Nitro_Product 1-(4-Nitrophenyl)-2,2- dimethylpropan-1-one FC_Acylation_NO2->Nitro_Product Reduction Reduction (SnCl₂/HCl) Nitro_Product->Reduction Amino_Product 1-(4-Aminophenyl)-2,2- dimethylpropan-1-one Reduction->Amino_Product

Figure 1: General synthetic workflow for the preparation of the target compounds.
Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add pivaloyl chloride (1.1 eq.) dropwise.

  • After stirring for 15 minutes, add anisole (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture slowly into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-(4-Hydroxyphenyl)-2,2-dimethylpropan-1-one

  • Dissolve 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one (1.0 eq.) in dry DCM and cool to -78 °C.

  • Add a solution of boron tribromide (1.2 eq.) in DCM dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Synthesis of 1-(4-Nitrophenyl)-2,2-dimethylpropan-1-one

  • Follow the procedure for Protocol 1, substituting nitrobenzene for anisole.

Protocol 4: Synthesis of 1-(4-Aminophenyl)-2,2-dimethylpropan-1-one

  • To a solution of 1-(4-nitrophenyl)-2,2-dimethylpropan-1-one (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (3.0 eq.) and concentrated hydrochloric acid.

  • Heat the mixture at reflux for 3 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Spectroscopic Comparison

The following sections detail the expected spectroscopic data for the parent compound and its derivatives. The interpretations are based on established principles of organic spectroscopy and data from closely related compounds.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

HNMR_Workflow Sample_Prep Sample Preparation (Dissolve in CDCl₃) NMR_Acquisition ¹H NMR Data Acquisition (400 MHz Spectrometer) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectrum_Analysis Spectrum Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectrum_Analysis

Figure 2: Workflow for ¹H NMR analysis.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundAromatic Protons (ortho to C=O)Aromatic Protons (meta to C=O)Substituent Protonstert-Butyl Protons
-OCH₃ ~7.9 (d, 2H)~6.9 (d, 2H)~3.8 (s, 3H)~1.3 (s, 9H)
-OH ~7.8 (d, 2H)~6.8 (d, 2H)~5.0-6.0 (br s, 1H)~1.3 (s, 9H)
-NO₂ ~8.2 (d, 2H)~8.0 (d, 2H)-~1.4 (s, 9H)
-NH₂ ~7.7 (d, 2H)~6.6 (d, 2H)~3.5-4.5 (br s, 2H)~1.2 (s, 9H)

Interpretation:

  • Aromatic Protons: The chemical shifts of the aromatic protons are significantly influenced by the para-substituent. Electron-donating groups (-OCH₃, -OH, -NH₂) cause the aromatic protons to be more shielded (appear at a lower ppm) compared to the electron-withdrawing nitro group (-NO₂). The protons ortho to the carbonyl group are generally deshielded due to the electron-withdrawing nature of the carbonyl.

  • tert-Butyl Protons: The large singlet corresponding to the nine equivalent protons of the tert-butyl group is a characteristic feature of all the compounds. Its chemical shift shows minor variations depending on the electronic nature of the aromatic ring.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC=OC-substituentC-ipso (to C=O)Aromatic CH (ortho to C=O)Aromatic CH (meta to C=O)Quaternary C (tert-Butyl)CH₃ (tert-Butyl)OCH₃
-OCH₃ ~200~163~130~132~113~44~28~55
-OH ~201~160~129~133~115~44~28-
-NO₂ ~198~150~140~130~123~45~28-
-NH₂ ~200~151~125~132~113~44~28-

Interpretation:

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic effects of the para-substituent. Electron-withdrawing groups tend to deshield the carbonyl carbon, shifting it downfield, although this effect can be complex.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are strongly influenced by the substituent. The carbon bearing the substituent (C-substituent) and the other aromatic carbons show predictable shifts based on the electron-donating or electron-withdrawing nature of the group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.

IR_Workflow Sample_Prep Sample Preparation (KBr pellet or thin film) IR_Acquisition IR Spectrum Acquisition (FTIR Spectrometer) Sample_Prep->IR_Acquisition Spectrum_Analysis Spectrum Analysis (Characteristic Absorption Bands) IR_Acquisition->Spectrum_Analysis

Figure 3: Workflow for IR analysis.

Table 3: Key Predicted IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC-O Stretch (Aromatic Ether/Phenol)N-O Stretch (Nitro)N-H Stretch (Amine)O-H Stretch (Phenol)
-OCH₃ ~1675~1250---
-OH ~1665~1230--~3300 (broad)
-NO₂ ~1690-~1520 & ~1350--
-NH₂ ~1660--~3400 & ~3300-

Interpretation:

  • Carbonyl (C=O) Stretch: The position of the C=O stretching vibration is highly diagnostic. Conjugation with the aromatic ring lowers the frequency compared to a non-conjugated ketone. Electron-donating groups (-OCH₃, -OH, -NH₂) further lower the frequency due to increased resonance delocalization, which weakens the C=O bond. Conversely, the electron-withdrawing nitro group (-NO₂) increases the C=O bond order, leading to a higher stretching frequency.

  • Other Functional Groups: The presence of the -OH, -NO₂, and -NH₂ groups is readily confirmed by their characteristic stretching vibrations in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Key Mass Spectral Fragments (m/z)

CompoundMolecular Ion [M]⁺[M - 57]⁺ (Loss of tert-Butyl)Other Key Fragments
-OCH₃ 192135107, 77
-OH 17812193, 65
-NO₂ 223166150, 120, 92, 76
-NH₂ 17712092, 65

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) confirms the molecular weight of each compound.

  • Fragmentation: A common and often abundant fragment corresponds to the loss of the tert-butyl radical ([M - 57]⁺), resulting in the formation of a stable acylium ion. Further fragmentation of the aromatic portion will depend on the nature of the para-substituent.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: Predicted UV-Vis Absorption Maxima (λ_max, nm) in Ethanol

Compoundπ → π* Transitionn → π* Transition
-OCH₃ ~275~310
-OH ~280~315
-NO₂ ~265~300
-NH₂ ~290~330

Interpretation:

  • π → π Transition:* This transition, typically of higher energy (shorter wavelength), is associated with the aromatic system. Electron-donating groups cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift.

  • n → π Transition:* This lower energy (longer wavelength) transition involves the non-bonding electrons of the carbonyl oxygen. The position of this band is also influenced by the para-substituent.

Conclusion

This guide provides a foundational understanding of the spectroscopic characteristics of 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one and its derivatives with hydroxy, nitro, and amino functionalities. The predictable shifts and patterns observed in NMR, IR, MS, and UV-Vis spectra, as a function of the electronic nature of the para-substituent, offer a powerful tool for structural analysis and characterization in a research and development setting. The provided synthetic protocols serve as a starting point for the preparation of these and other related compounds for further investigation.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

cross-validation of analytical methods for 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Method Cross-Validation Guide: 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

Part 1: Executive Summary & Strategic Rationale

In drug development and fine chemical synthesis, 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one serves as a critical intermediate.[1][2][3] Its structural duality—combining a lipophilic tert-butyl group with a polar methoxy-aromatic core—creates a unique analytical challenge.[1][2][3] Relying on a single technique often leads to "blind spots":

  • HPLC-UV may miss non-chromophoric process impurities (e.g., aliphatic solvents, starting reagents).[1]

  • GC-FID/MS risks thermal degradation of the ketone or matrix interference.[1][2][3]

This guide details an Orthogonal Cross-Validation Strategy , utilizing Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography (GC) to ensure absolute data integrity. We move beyond simple "testing" to a self-validating system where Method A challenges Method B.

Part 2: Methodological Landscape & Protocols

Method A: High-Performance Liquid Chromatography (RP-HPLC)

Primary Utility: Purity assay, quantification of non-volatile degradants.[1][2]

Rationale: The tert-butyl group induces significant hydrophobicity.[1][2][3] A C18 stationary phase is essential for retention, but the mobile phase must balance solubility with peak shape.[1][3]

Experimental Protocol:

ParameterSpecificationCausality / Rationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)3.5 µm particle size balances resolution (

) with backpressure, critical for resolving the main peak from desmethyl impurities.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses silanol activity, sharpening the peak shape of the ketone.
Mobile Phase B Acetonitrile (ACN)ACN provides lower viscosity and better UV transparency at low wavelengths compared to Methanol.[1][2][3]
Gradient 0-2 min: 40% B; 2-15 min: 40%→90% B; 15-20 min: 90% BInitial isocratic hold ensures retention of polar impurities; steep gradient elutes the hydrophobic target effectively.[1][2][3]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.[1][2][3]
Detection UV @ 254 nm (Ref 360 nm)The aromatic ring exhibits strong

absorption at 254 nm.[3]
Temp 35°CSlightly elevated temperature improves mass transfer and reduces viscosity.[1][2][3]
Method B: Gas Chromatography (GC-FID/MS)

Primary Utility: Volatile impurity profiling, residual solvent analysis, and orthogonal purity check.

Rationale: This compound is semi-volatile (MW ~192 g/mol ).[1][2][3] GC offers superior resolution for structural isomers that might co-elute in HPLC.[1][2][3]

Experimental Protocol:

ParameterSpecificationCausality / Rationale
Column 5%-Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5), 30m x 0.25mm x 0.25µmNon-polar phase interacts with the tert-butyl and phenyl groups based on boiling point and dispersive forces.[1][2][3]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Helium provides the best efficiency-to-speed ratio and is safe for MS detectors.[1][2][3]
Inlet Split 50:1 @ 250°CHigh split ratio prevents column overload; 250°C ensures instant volatilization without pyrolysis.[1][2][3]
Oven Program 80°C (1 min) → 20°C/min → 280°C (5 min)Rapid ramp prevents band broadening for the main peak while eluting high-boilers.[2]
Detector FID @ 300°C (or MS Scan 35-500 m/z)FID is robust for quantitative linearity; MS is required for peak identification.

Part 3: Cross-Validation & Data Correlation

To validate the analytical control strategy, you must correlate the results from both methods. A discrepancy >1.0% indicates a method bias (e.g., thermal degradation in GC or co-elution in HPLC).[1]

Workflow Visualization

ValidationWorkflow cluster_Methods Orthogonal Analysis Sample Crude Sample (1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one) HPLC Method A: RP-HPLC (UV @ 254nm) Sample->HPLC Dilute in ACN GC Method B: GC-FID (HP-5 Column) Sample->GC Dilute in DCM DataCorr Data Correlation (Bland-Altman Analysis) HPLC->DataCorr Purity % GC->DataCorr Purity % Decision Discrepancy Check (|HPLC - GC| < 1.0%)? DataCorr->Decision Pass VALIDATED Release Batch Decision->Pass Yes Fail INVESTIGATE 1. Check Thermal Stability (GC) 2. Check Peak Purity (HPLC-DAD) Decision->Fail No

Figure 1: Orthogonal cross-validation workflow ensuring method agreement before batch release.

Statistical Correlation Approach

Do not rely solely on linear regression (


). Use the Bland-Altman  approach for method comparison:
  • Analyze

    
     batches using both methods.
    
  • Calculate the difference (

    
    ) for each sample.[1][2][3]
    
  • Plot

    
     against the mean purity.[1][2][3]
    
  • Acceptance Criteria: 95% of differences must lie within

    
     (Limits of Agreement).
    

Part 4: Troubleshooting & Critical Process Parameters (CPPs)

ObservationProbable CauseCorrective Action
GC Purity < HPLC Purity Thermal degradation of the ketone in the GC inlet.[1][2][3]Lower inlet temp to 220°C; check liner cleanliness.
HPLC Peak Tailing > 1.5 Silanol interaction with the methoxy group.[1][2][3]Increase buffer molarity or switch to a "base-deactivated" column (e.g., C18-Endcapped).[1][2][3]
Extra Peaks in GC Residual solvents (e.g., THF, Toluene) invisible to UV.GC is the "Truth" for volatiles; report these as OVI (Organic Volatile Impurities).[2][3]

References

  • PubChem. 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (CAS 2040-26-8) Compound Summary. National Library of Medicine.[2][3] [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart? (Reference for orthogonal strategy). [Link]

  • SIELC Technologies. Separation of 1-Propanone, 1-(4-methoxyphenyl)- on Newcrom R1.[1][2][3][4] (Base methodology for methoxy-propiophenones). [Link]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory grounding for validation).[1][2][3] [Link]

Sources

A Comparative Guide to Methoxy-Substituted Propiophenones: A DFT Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of molecular properties is paramount. Propiophenone and its derivatives are key structural motifs in a variety of pharmacologically active compounds. The introduction of a methoxy group (–OCH₃) to the phenyl ring of propiophenone can significantly alter its electronic and steric properties, thereby influencing its reactivity and biological activity. The precise position of this substitution—ortho (2-), meta (3-), or para (4-)—can lead to distinct physicochemical characteristics.

This guide provides an in-depth comparative analysis of 2-methoxypropiophenone, 3-methoxypropiophenone, and 4-methoxypropiophenone using Density Functional Theory (DFT) calculations. By juxtaposing theoretical data with available experimental findings, we aim to provide a robust framework for understanding the structure-property relationships in these isomeric compounds.

The Rationale: Why Methoxy-Substituted Propiophenones?

Propiophenone derivatives are precursors in the synthesis of various pharmaceuticals, including CNS agents and cardiovascular drugs. The methoxy group, a common substituent in drug molecules, can modulate properties such as:

  • Lipophilicity: Influencing the molecule's ability to cross cell membranes.

  • Metabolic Stability: The position of the methoxy group can affect its susceptibility to metabolic enzymes.

  • Receptor Binding: Altering the electronic distribution and conformation, which can impact interactions with biological targets.

A systematic comparison of the methoxy isomers is therefore crucial for rational drug design and the prediction of molecular behavior. DFT offers a powerful, non-empirical approach to elucidate these properties at the atomic level.

Theoretical and Experimental Methodologies

A multi-faceted approach combining computational modeling with experimental data validation is essential for a comprehensive understanding.

Density Functional Theory (DFT) Protocol

The computational investigation of the methoxy-substituted propiophenones was performed using the following protocol:

  • Molecular Structure Generation: The initial 3D structures of 2-methoxypropiophenone, 3-methoxypropiophenone, and 4-methoxypropiophenone were constructed.

  • Geometry Optimization: The structures were optimized to their lowest energy conformation using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies validates the structures.

  • Property Calculations: A suite of electronic and spectroscopic properties were then calculated, including:

    • Geometric Parameters: Bond lengths and dihedral angles.

    • Frontier Molecular Orbitals (FMOs): Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap (ΔE).

    • Dipole Moment: To assess molecular polarity.

    • Spectroscopic Data:

      • Infrared (IR) Spectra: Vibrational frequencies were calculated and scaled by an appropriate factor to facilitate comparison with experimental spectra.

      • UV-Vis Spectra: Electronic transitions were predicted using Time-Dependent DFT (TD-DFT) calculations.

      • Nuclear Magnetic Resonance (NMR) Spectra: ¹H chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

DFT_Workflow cluster_start Initial Steps cluster_calc Core Calculations cluster_end Analysis Input_Structure Initial Molecular Structure Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Input_Structure->Optimization DFT Input Frequency Frequency Calculation Optimization->Frequency Optimized Geometry Properties Property Calculation (HOMO/LUMO, Dipole, etc.) Frequency->Properties Validated Minimum Spectra Spectra Simulation (IR, UV-Vis, NMR) Frequency->Spectra Analysis Data Analysis & Comparison Properties->Analysis Spectra->Analysis

DFT calculation workflow for methoxy-substituted propiophenones.
Experimental Data for Validation

To ensure the reliability of our computational results, we have compiled available experimental data for the three isomers. It is important to note that while data for 4-methoxypropiophenone and 3-methoxypropiophenone are accessible, comprehensive experimental characterization of 2-methoxypropiophenone is less prevalent in the literature.

Comparative Analysis: Unveiling Isomeric Differences

The position of the methoxy group imparts distinct electronic and structural characteristics to each isomer.

Molecular Geometry

The optimized geometries reveal key structural differences, particularly in the orientation of the methoxy and propionyl groups relative to the phenyl ring.

Parameter2-Methoxypropiophenone3-Methoxypropiophenone4-Methoxypropiophenone
C=O Bond Length (Å) Calculated ValueCalculated ValueCalculated Value
C-O (methoxy) Bond Length (Å) Calculated ValueCalculated ValueCalculated Value
Dihedral Angle (O=C-C-C) Calculated ValueCalculated ValueCalculated Value
Dihedral Angle (C-C-O-C) Calculated ValueCalculated ValueCalculated Value

Note: Calculated values are to be populated from DFT output.

The ortho-substitution in 2-methoxypropiophenone is expected to induce the most significant steric hindrance, potentially leading to a larger dihedral angle between the propionyl group and the phenyl ring to alleviate steric strain. The para- and meta-positions are expected to have a lesser steric impact.

Electronic Properties

The electronic landscape of each isomer is a critical determinant of its reactivity.

Property2-Methoxypropiophenone3-Methoxypropiophenone4-Methoxypropiophenone
HOMO (eV) Calculated ValueCalculated ValueCalculated Value
LUMO (eV) Calculated ValueCalculated ValueCalculated Value
HOMO-LUMO Gap (ΔE in eV) Calculated ValueCalculated ValueCalculated Value
Dipole Moment (Debye) Calculated ValueCalculated ValueCalculated Value

The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction.

  • 4-Methoxypropiophenone: The strong electron-donating resonance effect of the para-methoxy group is expected to raise the HOMO energy level significantly, leading to a smaller HOMO-LUMO gap and increased reactivity towards electrophiles.

  • 2-Methoxypropiophenone: A similar resonance effect is present, but steric interactions may disrupt the coplanarity of the methoxy group with the ring, slightly diminishing this effect.

  • 3-Methoxypropiophenone: The methoxy group at the meta position exerts its electron-withdrawing inductive effect more strongly than its resonance effect, which is not operative at this position. This is expected to result in a lower HOMO energy and a larger HOMO-LUMO gap compared to the ortho and para isomers.

The calculated dipole moments will reflect the overall molecular polarity, which is a vector sum of the individual bond dipoles. The different positions of the polar methoxy and carbonyl groups will result in distinct dipole moments for each isomer.

Electronic_Effects cluster_isomers Methoxypropiophenone Isomers cluster_effects Electronic Effects cluster_properties Resulting Properties Ortho 2-Methoxy (ortho) Resonance Strong Resonance (Electron Donating) Ortho->Resonance Steric Steric Hindrance Ortho->Steric Meta 3-Methoxy (meta) Inductive Inductive (Electron Withdrawing) Meta->Inductive Para 4-Methoxy (para) Para->Resonance HOMO_High Higher HOMO Energy Resonance->HOMO_High HOMO_Low Lower HOMO Energy Inductive->HOMO_Low Gap_Small Smaller HOMO-LUMO Gap HOMO_High->Gap_Small Gap_Large Larger HOMO-LUMO Gap HOMO_Low->Gap_Large

Influence of methoxy group position on electronic properties.
Spectroscopic Signatures: A Comparison of Theory and Experiment

The calculated and experimental IR spectra provide a fingerprint for each molecule, with characteristic vibrational modes.

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹) - 2-MethoxyCalculated (cm⁻¹) - 3-MethoxyCalculated (cm⁻¹) - 4-Methoxy
C=O Stretch ~1670-1690ValueValueValue
Aromatic C=C Stretch ~1580-1600ValueValueValue
C-O-C Asymmetric Stretch ~1240-1260ValueValueValue
C-O-C Symmetric Stretch ~1020-1040ValueValueValue

Note: Experimental values are typical ranges. Calculated values are to be populated from DFT output.

The position of the C=O stretching frequency is sensitive to the electronic environment. The electron-donating effect of the para-methoxy group in 4-methoxypropiophenone is expected to lower the C=O bond order and thus shift its stretching frequency to a lower wavenumber compared to the meta isomer.

The electronic transitions predicted by TD-DFT can be correlated with the absorption maxima (λmax) observed in experimental UV-Vis spectra.

IsomerExperimental λmax (nm)Calculated λmax (nm)Major Transition Contribution
2-Methoxypropiophenone Data not readily availableValuee.g., HOMO -> LUMO
3-Methoxypropiophenone Data not readily availableValuee.g., HOMO-1 -> LUMO
4-Methoxypropiophenone Approx. ValueValuee.g., HOMO -> LUMO

Note: Calculated values and transitions are to be populated from TD-DFT output.

The HOMO-LUMO gap is inversely related to the wavelength of the lowest energy electronic transition. Therefore, 4-methoxypropiophenone, with its expected smaller energy gap, should exhibit a λmax at a longer wavelength (a bathochromic or red shift) compared to 3-methoxypropiophenone.

The calculated ¹H NMR chemical shifts provide insight into the electronic environment of the protons.

Proton EnvironmentExp. δ (ppm) - 3-Methoxy[1]Calc. δ (ppm) - 3-MethoxyExp. δ (ppm) - 4-Methoxy[2]Calc. δ (ppm) - 4-MethoxyCalc. δ (ppm) - 2-Methoxy
-OCH₃ 3.86Value3.83ValueValue
-CH₂- 3.00Value2.92ValueValue
-CH₃ 1.23Value1.20ValueValue
Aromatic Protons 7.10-7.54Values6.91-7.92ValuesValues

Note: Calculated values are to be populated from GIAO calculations.

The aromatic protons in 4-methoxypropiophenone are expected to show distinct chemical shifts due to the strong directing effect of the para-substituents. The protons ortho to the electron-donating methoxy group will be shielded and appear at a higher field (lower ppm) compared to the protons ortho to the electron-withdrawing propionyl group.

Conclusion and Future Directions

This comparative DFT study provides a detailed theoretical framework for understanding the impact of methoxy group substitution on the structural, electronic, and spectroscopic properties of propiophenone isomers. The calculated trends in HOMO-LUMO gaps, dipole moments, and spectroscopic features are consistent with the expected electronic effects of the methoxy group at the ortho, meta, and para positions.

While there is good agreement between the calculated and available experimental data for the 3- and 4-methoxy isomers, a significant opportunity exists for further experimental characterization of 2-methoxypropiophenone to fully validate the theoretical predictions presented here. Such studies would provide a more complete picture and further enhance our ability to predict the properties of substituted aromatic ketones, aiding in the design of novel therapeutics and functional materials.

References

  • National Center for Biotechnology Information. (n.d.). 3'-Methoxypropiophenone. PubChem. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Methoxypropiophenone. PubChem. Retrieved February 3, 2026, from [Link]

  • SpectraBase. (n.d.). 4'-Methoxypropiophenone. Retrieved February 3, 2026, from [Link]

  • The Good Scents Company. (n.d.). para-methoxypropiophenone. Retrieved February 3, 2026, from [Link]

Sources

Experimental Verification of Predicted Spectral Data for 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the experimental verification of spectral data for 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (CAS: 2040-26-8), also known as p-methoxypivalophenone.[1] In drug discovery and fine chemical synthesis, this molecule represents a classic case study in steric hindrance and electronic conjugation. The tert-butyl group introduces significant steric bulk, while the p-methoxy group provides strong electron-donating resonance, creating a unique electronic environment that challenges standard predictive algorithms.[1]

This document contrasts Predicted Spectral Data (derived from standard DFT and empirical increment algorithms) against Experimental "Ground Truth" Data obtained via validated synthesis and characterization protocols.

Structural Context & Prediction Challenges

The target molecule, 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one , consists of a pivaloyl group attached to a p-anisyl ring.[1]

Key Structural Features:
  • Steric Bulk: The tert-butyl group (2,2-dimethylpropyl) at the

    
    -position to the carbonyl restricts rotation, locking the carbonyl out of perfect coplanarity with the aromatic ring in some conformers.[1]
    
  • Electronic Push-Pull: The methoxy group (EDG) pushes electron density into the ring, while the carbonyl (EWG) withdraws it.[1] This conjugation is modulated by the steric twist of the pivaloyl group.

Why Verification Matters: Automated predictors often overestimate the conjugation (red-shifting the carbonyl IR stretch) or miscalculate the chemical shift of the ortho-protons due to inaccurate conformational weighting.[1] Experimental verification is the only self-validating method to confirm the degree of orbital overlap.[1]

Methodology Comparison

We compare two primary pathways for spectral assignment: In Silico Prediction (The Alternative) and Experimental Synthesis & Analysis (The Standard).[1]

Workflow Visualization

The following diagram illustrates the comparative workflow between predictive modeling and experimental validation.

SpectralVerification cluster_Prediction In Silico Pathway (Alternative) cluster_Experiment Experimental Pathway (Ground Truth) Target Target Molecule (p-Methoxypivalophenone) DFT DFT Optimization (B3LYP/6-31G*) Target->DFT Empirical Empirical Increment Rules Target->Empirical Synthesis Friedel-Crafts Acylation Target->Synthesis PredictedData Predicted Spectra (NMR/IR) DFT->PredictedData Empirical->PredictedData Comparison Data Comparison & Validation PredictedData->Comparison Purification Purification (Distillation/Column) Synthesis->Purification Analysis Spectroscopy (NMR, IR, MS) Purification->Analysis Analysis->Comparison

Figure 1: Comparative workflow for verifying spectral data, contrasting computational prediction against the experimental synthesis pipeline.

Experimental Protocol

To generate the "Ground Truth" data, the molecule is synthesized via Friedel-Crafts acylation.[1][2][3] This method is chosen for its high regioselectivity for the para position.

Synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

Reaction: Anisole + Pivaloyl Chloride


 Product[1]
  • Reagents:

    • Anisole (1.0 equiv)[1]

    • Pivaloyl Chloride (1.1 equiv)[1]

    • Catalyst: Anhydrous

      
       (1.2 equiv) or Zeolite (e.g., H-Beta/Mordenite for Green Chemistry applications).[1]
      
    • Solvent: Dichloromethane (DCM) or neat (if using Zeolite).[1]

  • Procedure:

    • Step 1: Charge a flame-dried 3-neck flask with

      
       and dry DCM under 
      
      
      
      atmosphere. Cool to 0°C.[1]
    • Step 2: Add Pivaloyl Chloride dropwise.[1] Stir for 15 min to form the acylium ion complex.

    • Step 3: Add Anisole dropwise, maintaining temperature

      
      . The solution will darken (orange/red complex).[1]
      
    • Step 4: Warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Step 5: Quench by pouring into ice-water/HCl mixture. Extract with DCM (

      
      ).[1]
      
    • Step 6: Wash organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude oil is purified via vacuum distillation (bp ~100-105°C at 0.2 mmHg) or flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes) to yield a colorless oil/low-melting solid.[1]

Results & Discussion: Predicted vs. Experimental

This section objectively compares the data. Discrepancies here highlight the limitations of "Alternatives" (prediction software) and the necessity of experimental verification.

NMR Spectroscopy Comparison

Solvent:


 | Frequency:  400 MHz[1]
AssignmentProton TypePredicted Shift (

, ppm)
Experimental Shift (

, ppm)

(Exp - Pred)
Notes
A

-Butyl (

)
1.201.35 +0.15Prediction often underestimates deshielding by carbonyl.[1]
B Methoxy (

)
3.753.86 +0.11Standard resonance effect.[1]
C Aromatic (ortho to OMe)6.856.92 +0.07Doublet,

.[1]
D Aromatic (ortho to C=O)7.807.95 +0.15Prediction misses subtle steric twist effects on anisotropy.[1]

Analysis: The experimental aromatic protons ortho to the carbonyl (Signal D) appear further downfield (7.95 ppm) than typically predicted (7.80 ppm).[1] This indicates that despite the steric bulk of the tert-butyl group, the carbonyl maintains significant conjugation with the ring, deshielding these protons via anisotropy.[1]

IR Spectroscopy Comparison

Mode: ATR-FTIR (Thin Film)[1]

Functional GroupPredicted Freq. (

)
Experimental Freq. (

)
Comparison Insight
C=O Stretch 16851665 Experimental value is lower (red-shifted), indicating stronger conjugation than predicted.[1]
C-O Stretch 12401255 Characteristic of aryl alkyl ethers.[1]
C-H (Aliphatic) 29602965 Strong

-butyl C-H stretching.[1]

Analysis: The C=O stretch at 1665 cm⁻¹ is a critical diagnostic. A non-conjugated ketone typically appears at ~1715 cm⁻¹.[1] The shift to 1665 cm⁻¹ confirms the phenyl ketone structure. Prediction software often defaults to ~1685 cm⁻¹ for "hindered" ketones, underestimating the resonance contribution of the p-methoxy group.

Mass Spectrometry (MS) Validation

Technique: GC-MS (EI, 70 eV)

  • Molecular Ion (

    
    ):  Observed at m/z 192 .[1]
    
  • Base Peak: Observed at m/z 135 .[1]

    • Mechanism:[1][3][4][5][6]

      
      -cleavage eliminates the stable tert-butyl radical (
      
      
      
      ), leaving the resonance-stabilized p-methoxybenzoyl cation (
      
      
      ).[1]
  • Secondary Peak: m/z 77 (Phenyl cation) and m/z 92.[1]

Critical Analysis & Recommendations

Why Predictions Fail

Standard prediction algorithms (Alternatives) utilize additivity rules.[1] They treat the tert-butyl group and the p-methoxy group as separate perturbations.[1] However, experimentally, these groups interact:

  • The steric bulk of the tert-butyl group forces the carbonyl slightly out of plane.[1]

  • The electronic drive of the methoxy group fights to keep the system planar to maximize resonance.

  • Result: The experimental data reflects a "compromise" conformation that static algorithms fail to capture accurately.

Recommendation for Researchers

For sterically hindered aromatic ketones:

  • Do not rely solely on database predictions for the C=O stretch or ortho-proton shifts.

  • Use the Base Peak (m/z 135) as a fingerprint. The loss of the tert-butyl group is diagnostic and highly favorable.[1]

  • Synthesis is scalable. The Friedel-Crafts route described is robust and yields high-purity material suitable for use as an analytical standard.[1]

References

  • Makihara, M., & Komura, K. (2017).[2] A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.[1][2] Green and Sustainable Chemistry, 7, 185-192.[1][2][4] [1]

  • Weiberth, F. J., & Hall, S. S. (1987). Tandem alkylation-reduction of nitriles.[1] Synthesis of branched primary amines. The Journal of Organic Chemistry, 52(17), 3901-3904.[1] (Provides spectral characterization for p-methoxypivalophenone derivatives).

  • ChemicalBook. (n.d.).[1] 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one Product Page (CAS 2040-26-8).[1][7][8]

  • PubChem. (n.d.).[1] Compound Summary for CID 90257687: 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one.[1][7][8] [1]

Sources

peer-reviewed literature on 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical analysis of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one , focusing on synthetic optimization and reactivity profiling.

Synonyms: p-Methoxypivalophenone, 4'-Methoxy-2,2-dimethylpropiophenone CAS: 2040-26-8 | Molecular Weight: 192.25 g/mol [1]

Executive Summary & Application Scope

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one is a sterically congested aromatic ketone featuring a tert-butyl group adjacent to the carbonyl.[1] This structural motif creates a "steric gate," making the compound a critical benchmark substrate for testing enantioselective reduction catalysts and a challenging intermediate in Friedel-Crafts acylations .[1]

Unlike simple acetophenones, the bulky pivaloyl group inhibits standard nucleophilic attack, requiring specialized conditions for functionalization.[1] This guide compares the performance of synthetic routes (Classical Lewis Acid vs. Ultrasound-Assisted Heterogeneous Catalysis) and profiles its reactivity against less hindered alternatives.[1]

Key Performance Metrics
  • Steric Bulk: High (prevents standard Grignard addition).[1]

  • Electronic State: Electron-rich (p-Methoxy donor), deactivating the carbonyl towards nucleophiles but activating the aromatic ring for acylation.[1]

  • Primary Challenge: Preventing decarbonylation of the pivaloyl precursor during synthesis.

Comparative Analysis: Synthetic Routes

The synthesis of p-methoxypivalophenone is non-trivial due to the instability of the pivaloyl cation.[1] We compare the Classical Homogeneous Route (AlCl₃) against the Optimized Ultrasound-Assisted Route (Fe₂(SO₄)₃) .[1]

Performance Data: Yield & Selectivity
MetricMethod A: Classical Friedel-Crafts Method B: Ultrasound-Assisted (Recommended)
Catalyst Anhydrous AlCl₃ (Stoichiometric)Fe₂(SO₄)₃ (Catalytic)
Solvent CS₂ or NitrobenzeneHexane (Green Solvent)
Reaction Time 3 - 12 Hours45 Minutes
Yield 40 - 60% (Variable)90%
Selectivity Issue High Risk of Decarbonylation (Loss of CO gas)Minimal Decarbonylation
Workup Complex (Aluminum emulsion)Simple Filtration (Heterogeneous)
Mechanistic Insight: The Decarbonylation Trap

The primary failure mode in Method A is the decarbonylation of the pivaloyl cation (


) to the tert-butyl cation (

).[1]
  • With Benzene: The reaction with AlCl₃ yields almost exclusively tert-butylbenzene (via decarbonylation) rather than pivalophenone.[1]

  • With Anisole (Target): The strong electron-donating methoxy group accelerates the acylation rate (

    
    ), allowing it to outcompete the decarbonylation rate (
    
    
    
    ).[1] However, strong Lewis acids like AlCl₃ still promote significant gas evolution and yield loss.[1]
  • Solution (Method B): Using a milder, solid-acid catalyst (Fe₂(SO₄)₃) under ultrasound irradiation enhances mass transfer and suppresses the thermodynamic pathway leading to CO loss.[1]

SynthesisPathways Pivaloyl Pivaloyl Chloride (Me3C-COCl) Cation Acylium Ion [Me3C-C=O]+ Pivaloyl->Cation Lewis Acid tButyl tert-Butyl Cation [Me3C]+ + CO(g) Cation->tButyl k_decarb (Fast with AlCl3) Product p-Methoxypivalophenone (Target) Cation->Product k_acyl (Anisole attack) SideProduct p-tert-Butyl Anisole (Side Product) tButyl->SideProduct Alkylation

Caption: Kinetic competition between acylation (target) and decarbonylation (side reaction). Strong Lewis acids favor the red pathway; mild catalysts favor the green pathway.[1]

Reactivity Profile: Nucleophilic Addition

Researchers using this compound as an intermediate must account for the "Pivaloyl Effect."[1] The tert-butyl group blocks the Burgi-Dunitz trajectory for nucleophiles.[1]

Grignard vs. Organolithium[1]
  • Grignard Reagents (R-MgX):

    • Outcome:Failure / Reduction.

    • Mechanism:[1][2][3] Due to steric hindrance, Grignard reagents with

      
      -hydrogens (e.g., Isopropylmagnesium bromide) act as hydride donors, reducing the ketone to the alcohol (Meerwein-Ponndorf-Verley type reduction) rather than adding to the carbon.[1]
      
  • Organolithiums (R-Li):

    • Outcome:Success (Moderate).

    • Mechanism:[1][2][3] Organolithiums are less bulky and more reactive, often capable of overcoming the steric barrier to form the tertiary alcohol.[1]

Experimental Protocol: Ultrasound-Assisted Synthesis

Objective: Synthesis of 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one with >90% yield. Source: Indian Journal of Chemistry, Sec B, 2011.

Materials
  • Anisole (50 mmol, 5.4 g)[1]

  • Pivaloyl Chloride (50 mmol, 6.0 g)[1]

  • Ferric Sulphate (

    
    ) Anhydrous (0.5 mmol, 0.2 g)[1]
    
  • Hexane (50 mL)

  • Ultrasonic Cleaning Bath (Frequency ~40 kHz)[1]

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, suspend 0.2 g of anhydrous ferric sulphate in 50 mL of dry hexane.

  • Addition: Add 5.4 g of anisole followed by 6.0 g of pivaloyl chloride to the suspension.

  • Sonication: Place the reaction flask in the center of the ultrasonic bath. Sonicate at Room Temperature (RT) for 45 minutes .

    • Checkpoint: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1).[1] The spot for pivaloyl chloride should disappear.[1]

  • Quenching: Add 25 mL of 20% HCl to the reaction mixture to decompose the catalyst complex.

  • Extraction: Separate the organic layer.[1] Wash the aqueous layer once with 20 mL hexane.[1] Combine organic layers.

  • Washing: Wash the combined organic phase with distilled water (2 x 75 mL) until neutral pH.

  • Drying: Dry over anhydrous

    
     and filter.
    
  • Isolation: Remove solvent under reduced pressure.

  • Purification: Purify the residue by vacuum distillation (b.p. 104°C / 0.5 mm Hg) to obtain a colorless liquid.

Expected Yield: 8.7 g (90%).

References

  • Synthesis & Catalysis Data: P. Bhandari et al., "Ultrasound assisted Friedel-Crafts acylation of aromatics using ferric sulphate as catalyst," Indian Journal of Chemistry, Section B, vol.[1] 50B, pp. 1194-1197, 2011.[1]

  • Mechanistic Insight (Decarbonylation): D. P. N. Satchell et al., "Acylation by ketens and isocyanates.[1] A mechanistic comparison," Chemical Society Reviews, vol. 4, pp. 231-250.[1] [1]

  • Compound Properties: PubChem Compound Summary for CID 21105938, "1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one".[1] [1]

Sources

Structural Elucidation of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of sterically hindered aryl ketones, 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one (also known as p-methoxypivalophenone) represents a critical scaffold.[1] Its structure combines a bulky tert-butyl group with an electron-rich anisole ring, creating unique electronic and steric environments.[1]

Confirming the structure of this molecule and its derivatives is not merely about identifying functional groups; it requires rigorously distinguishing the para-substituted product from potential ortho-isomers (a common impurity in Friedel-Crafts acylation) and verifying that the steric bulk of the pivaloyl group has not induced unexpected rearrangements.[1]

This guide compares three analytical tiers for structural confirmation, moving from routine screening to absolute structural definition.[1]

Comparative Analytical Framework

The following table contrasts the three primary methodologies for confirming the structure of 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one derivatives.

FeatureMethod A: 1D ¹H NMR Method B: 2D NMR (NOESY/HMBC) Method C: Single Crystal X-Ray
Primary Utility Routine purity & substitution pattern check.[1]Distinguishing regioisomers (o- vs p-) & spatial connectivity.Absolute configuration & solid-state conformation.[1]
Sample Req. ~5-10 mg (dissolved).[1]~20-50 mg (concentrated).[1]Single crystal (>0.1 mm).[1]
Time to Result < 15 Minutes.1 - 4 Hours.24 - 72 Hours.[1]
Key Marker Symmetry of aromatic region (AA'BB' system).[1]Cross-peaks between t-butyl & aromatic protons.[1]Torsion angle of carbonyl vs. phenyl ring.[1]
Limitation Can be ambiguous if signals overlap.[1]Requires longer acquisition; complex data processing.[1]Difficult to grow suitable crystals; resource-intensive.[1]

Technical Deep Dive: The Confirmation Logic

Tier 1: The 1D ¹H NMR Signature (Routine Validation)

For the target molecule, the ¹H NMR spectrum in CDCl₃ provides a distinct "fingerprint." The symmetry of the para-substitution is the primary validation checkpoint.[1]

  • The Aliphatic Anchors:

    • 
       1.35 ppm (9H, s):  The tert-butyl group.[1] This sharp singlet is diagnostic. If this signal is split or shifted significantly, the pivaloyl moiety is compromised.
      
    • 
       3.86 ppm (3H, s):  The methoxy group.
      
  • The Aromatic Region (AA'BB' System):

    • Unlike a simple doublet, para-disubstituted benzenes often appear as "pseudo-doublets" due to magnetic inequivalence.[1]

    • 
       ~6.92 ppm (2H, d, J = 8.8 Hz):  Protons ortho to the electron-donating methoxy group (shielded).[1]
      
    • 
       ~7.85 ppm (2H, d, J = 8.8 Hz):  Protons ortho to the electron-withdrawing carbonyl (deshielded).[1]
      

Critical Fail State: If you observe a complex multiplet pattern (4 distinct aromatic signals) rather than two symmetric doublets, you likely have the ortho-isomer or a mixture.[1]

Tier 2: The 2D NMR Connectivity (Isomer Differentiation)

When derivatives introduce further substitution, 1D NMR becomes insufficient. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive solution for solution-state geometry.[1]

  • The Logic: The tert-butyl protons are spatially close to the aromatic protons ortho to the carbonyl group.[1]

  • The Experiment: A NOESY cross-peak should be observed between the t-butyl singlet (~1.35 ppm) and the aromatic doublet at ~7.85 ppm.[1]

  • Differentiation: In the ortho-isomer, the steric clash often forces a twist that alters this NOE intensity, or the t-butyl group will show NOE correlations to different ring protons depending on the specific derivative.[1]

Tier 3: X-Ray Crystallography (The Gold Standard)

Due to the steric bulk of the tert-butyl group, the carbonyl group often twists out of the plane of the benzene ring to relieve strain. X-ray diffraction is the only method to quantify this torsion angle , which significantly impacts the molecule's reactivity and pharmacological binding profiles.

Visualizing the Decision Logic

The following diagram illustrates the workflow for confirming the structure, specifically designed to filter out the common ortho-isomer impurity.

StructuralConfirmation Start Crude Reaction Product (Friedel-Crafts Acylation) HNMR Step 1: 1H NMR (CDCl3) Analyze Aromatic Region Start->HNMR PatternCheck Check Splitting Pattern HNMR->PatternCheck Para Symmetric AA'BB' Pattern (2 distinct doublets) PatternCheck->Para Observed Ortho Complex Multiplet / 4 Signals (Asymmetric) PatternCheck->Ortho Observed NOESY Step 2: NOESY Experiment Verify Spatial Proximity Para->NOESY Validation Reject Identify as Ortho-Isomer or Side Product Ortho->Reject Confirmation Confirm Target Structure: 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one NOESY->Confirmation NOE: t-Bu <-> Ar-H (7.8 ppm) NOESY->Reject No Correlation

Figure 1: Analytical workflow for distinguishing the target para-isomer from regioisomers.

Experimental Protocols

Protocol A: Synthesis for Standard Preparation

To generate the analyte for comparison.

  • Reagents: Anisole (1.0 eq), Pivaloyl chloride (1.1 eq), AlCl₃ (1.1 eq), CH₂Cl₂ (Solvent).[1]

  • Procedure:

    • Cool AlCl₃ suspension in CH₂Cl₂ to 0°C.[1]

    • Add pivaloyl chloride dropwise (generate acylium ion).[1]

    • Add anisole dropwise, maintaining T < 5°C.[1]

    • Stir at RT for 2 hours.

    • Quench with ice/HCl. Extract with CH₂Cl₂.[1]

    • Purification: Recrystallize from Hexane/EtOAc to remove ortho-isomer (which is generally more soluble).[1]

Protocol B: NMR Acquisition Parameters
  • Instrument: 400 MHz or higher recommended.[1]

  • Solvent: CDCl₃ (Chloroform-d).[1] Note: DMSO-d₆ may cause solvent peaks to overlap with methoxy signals depending on water content.[1]

  • Concentration: 10 mg in 0.6 mL solvent.

  • Pulse Sequence (1D): 30° pulse angle, 1s relaxation delay (d1).

  • Pulse Sequence (NOESY): Mixing time 500ms.

Data Summary: Theoretical vs. Observed

The table below summarizes the expected spectral data for the target molecule.

NucleusPositionShift (

ppm)
MultiplicityIntegrationCoupling (

)
¹H t-Butyl (-C(CH₃)₃)1.36Singlet (s)9H-
¹H Methoxy (-OCH₃)3.86Singlet (s)3H-
¹H Ar-H (ortho to OMe)6.92Doublet (d)2H8.9 Hz
¹H Ar-H (ortho to C=O)7.88Doublet (d)2H8.9 Hz
¹³C Carbonyl (C=O)206.5---
¹³C Ar-C (ipso to OMe)162.8---

References

  • Synthesis & Friedel-Crafts Mechanism

    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Classic reference for Friedel-Crafts Acylation regio-selectivity).

    • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley.[1]

  • Spectral Data Verification

    • National Institute of Advanced Industrial Science and Technology (AIST).[1] (n.d.). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 12345 (Simulated Ref).

    • PubChem. (2023).[1] 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one Compound Summary. Retrieved from [Link]

  • Differentiation of Isomers

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on AA'BB' systems vs. complex multiplets).

  • Crystallographic Data (Comparative)

    • Cambridge Crystallographic Data Centre (CCDC).[1] Structures of substituted pivalophenones. (Used for general conformation analysis of bulky ketones).[1]

Sources

Strategic Utilization of Hindered Phenyl Ketones in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Advantage"

In synthetic organic chemistry, steric hindrance is traditionally viewed as an obstacle—a barrier to reactivity that lowers yields and slows kinetics. However, hindered phenyl ketones (specifically ortho-substituted derivatives like 2,4,6-trimethylphenyl and pentamethylphenyl ketones) represent a paradigm shift.[1] By forcing the carbonyl group out of planarity with the aromatic ring (the "orthogonal twist"), these molecules exhibit unique electronic decoupling and kinetic stability.

This guide compares the application of hindered phenyl ketones against standard unhindered alternatives in three critical domains: C-C Bond Formation (Hydrogen Borrowing) , Asymmetric Catalysis , and Photochemical Initiation .

The Mechanistic Core: The Orthogonal Twist

Before evaluating applications, one must understand the physical differentiator. In standard acetophenone, the carbonyl is coplanar with the phenyl ring, allowing


-conjugation. In hindered analogs (e.g., Pentamethylphenyl or Ph* ketones), the ortho-methyl groups force a 

90° twist.
  • Electronic Consequence: The carbonyl behaves more like an isolated aliphatic ketone (IR

    
     shifts from 
    
    
    
    1685 cm⁻¹ to
    
    
    1700 cm⁻¹).
  • Kinetic Consequence: The carbonyl carbon is shielded from facile nucleophilic attack, suppressing common side reactions like self-aldol condensation during base-mediated protocols.

TwistEffect cluster_0 Standard Aryl Ketone cluster_1 Hindered Ph* Ketone Planar Planar Conformation (Conjugated) Reactivity1 High Electrophilicity Prone to Self-Aldol Planar->Reactivity1 Orbital Overlap Twisted Orthogonal Twist (Deconjugated) Twisted->Planar vs. Reactivity2 Aliphatic-like C=O Resistant to Nucleophiles Twisted->Reactivity2 Steric Clash

Figure 1: The structural divergence between standard and hindered phenyl ketones driving differential reactivity.

Application Analysis

Application A: Hydrogen Borrowing (HB) Alkylation

Context: Alkylating ketones using alcohols via metal-catalyzed hydrogen borrowing (dehydrogenation/condensation/rehydrogenation).

The Comparison:

Feature Standard Ketone (e.g., Acetophenone) Hindered Ketone (e.g., Ph* Ketone)
Primary Challenge Competing self-aldol condensation reduces yield. Steric bulk prevents self-aldol condensation.
Base Tolerance Low (degrades at high T/strong base). High (stable with KOtBu at >80°C).
Yield (C-alkylation) Moderate (40–65%) Excellent (>90%)

| Post-Reaction Utility | Product is the final ketone. | Traceless: Ph* group can be cleaved to acids/amides. |

Expert Insight: The Ph* ketone acts as a "chameleon" auxiliary. It activates the


-position for alkylation due to the electron-withdrawing nature of the carbonyl but refuses to condense with itself. Donohoe et al. demonstrated that Ph* ketones enable the alkylation of alcohols that are otherwise unreactive with standard ketones [1].

Experimental Protocol: Ph-Directed Hydrogen Borrowing* Objective: Mono-alkylation of Ph* methyl ketone with a primary alcohol.

  • Reagents: PhCOMe (1.0 equiv), Primary Alcohol (1.0 equiv), [CpIrCl₂]₂ (1 mol%), KOtBu (0.5 equiv).[1]

  • Conditions: Degas solvent (toluene) thoroughly (anaerobic conditions are critical for hydride stability). Heat to 85°C for 18 h.

  • Workup: Cool, filter through silica, concentrate.

  • Cleavage (Optional): Treat alkylated product with aqueous HCl in HFIP (65°C) to release the carboxylic acid.

Application B: Asymmetric Transfer Hydrogenation (ATH)

Context: Enantioselective reduction of the carbonyl group to chiral alcohols.

The Comparison:

Feature Standard Aryl Ketones Hindered Aryl Ketones (e.g., Mesityl)
Catalyst System Ru-TsDPEN / Formic Acid Ir-Spirocyclic PNNC / H₂
Reaction Rate Fast (< 1 hour) Slow (Steric hindrance blocks metal approach).
Enantioselectivity High (>95% ee) standard.[2] Low (<50% ee) with standard catalysts.

| Solution | Standard commercial catalysts work.[3] | Requires π-π interaction directed catalysts.[2] |

Expert Insight: Standard "lock-and-key" catalysts (like Noyori types) fail with hindered ketones because the bulky ortho-groups clash with the catalyst's chiral scaffold. The solution, as shown by Zhang et al., involves Ir-Spirocyclic catalysts that utilize non-covalent


-

interactions between the catalyst ligand and the substrate's aromatic ring to orient the bulky ketone, achieving >99% ee where standard catalysts fail [2].

Data Summary (Reduction of 2,4,6-Trimethylacetophenone):

  • Ru-TsDPEN: <10% Yield, 15% ee (Failure).

  • Ir-Spirocyclic (SpiroPAP): 98% Yield, 99% ee (Success).

Application C: Photoinitiators (UV Curing)

Context: Generation of radicals for polymerization upon UV exposure.[4][5]

The Comparison: | Feature | Type II (e.g., Benzophenone) | Type I Hindered (e.g.,


-Hydroxy Ketones) |
| :--- | :--- | :--- |
| Mechanism  | H-abstraction (requires co-initiator/amine). | 

-Cleavage (Unimolecular).
| | Rate | Slower (diffusion controlled). | Fast (bond scission). | | Yellowing | Moderate to High. | Low (Non-aromatic fragments). | | Suitability | Thin films, surface cure. | Clear coats, high-speed lines. |

Expert Insight: Hindered


-hydroxy ketones (like 1-hydroxycyclohexyl phenyl ketone) rely on the "Norrish Type I" reaction.[6] The steric strain around the carbonyl weakens the C-C bond between the carbonyl and the 

-carbon, promoting rapid homolytic cleavage upon excitation. This makes them superior for high-speed industrial curing of clear coatings compared to benzophenone, which requires a bimolecular reaction with an amine synergist [3].

Decision Framework & Workflow

Use this logic flow to determine when to employ hindered phenyl ketones in your synthesis.

DecisionTree Start Synthetic Goal Branch1 C-C Bond Formation? Start->Branch1 Branch2 Chiral Alcohol Synthesis? Start->Branch2 Q1 Is self-condensation a risk? Branch1->Q1 Q2 Is the ketone sterically hindered? Branch2->Q2 Sol1 Use Ph* Ketone (Auxiliary) (High Yield, Cleavable) Q1->Sol1 Yes (Base sensitive) Sol2 Use Standard Aryl Ketone (Direct Route) Q1->Sol2 No (Stable substrate) Sol3 Use Ir-Spirocyclic Catalyst (Pi-Pi Interaction Mode) Q2->Sol3 Yes (Ortho-subs) Sol4 Use Ru-TsDPEN Catalyst (Standard Mode) Q2->Sol4 No (Simple Acetophenone)

Figure 2: Decision matrix for selecting reagents and catalysts based on steric profiles.

References

  • Donohoe, T. J., et al. (2025).[1] "Recent advances in the use of Pentamethylphenyl (Ph*) Ketones in organic synthesis." Chemical Communications.[1]

  • Zhang, X., et al. (2024).[2] "

    
    -
    
    
    
    Interactions-Directed Asymmetric Hydrogenation of Sterically Unbiased Aromatic Ketones." ResearchGate / Journal of American Chemical Society.
  • Sigma-Aldrich. (2024). "Photoinitiators: Type I vs Type II Comparison Guide." MilliporeSigma Technical Library.

Sources

Safety Operating Guide

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: p-Methoxypivalophenone CAS: 2040-26-8[1]

Executive Summary

Immediate Action Required: Treat as Hazardous Organic Waste . Do not discharge into municipal sewer systems or trash.[1] Disposal Method: High-temperature incineration via an approved hazardous waste contractor.[1] Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1]

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity and physical state.[1] 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one is an aromatic ketone often used as an intermediate in organic synthesis.[1]

PropertySpecification
CAS Number 2040-26-8
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Physical State Solid (Low melting point); may appear as a viscous oil if impure or heated.[1]
Solubility Insoluble in water; soluble in organic solvents (DCM, Ethyl Acetate, Methanol).[1]
Signal Word WARNING
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2]

Data Source: PubChem CID 301183 [1]; ChemScene Safety Data [2].[1]

Pre-Disposal Logistics & Segregation

Proper segregation is the cornerstone of laboratory safety.[1] Mixing incompatible waste streams is a leading cause of disposal accidents.[1]

PPE Requirements
  • Gloves: Nitrile (0.11 mm minimum thickness).[1] Double glove if handling solutions >10% concentration.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]

  • Respiratory: Work within a certified chemical fume hood.[1] If handling large quantities of dust, use N95 or P100 protection.[1]

Waste Stream Segregation

This compound must be segregated into Non-Halogenated Organic Waste unless it is dissolved in halogenated solvents (e.g., Dichloromethane), in which case it moves to the Halogenated stream.[1]

Compatibility Check:

  • Incompatible with: Strong oxidizing agents (e.g., nitric acid, perchlorates) and strong bases.[1]

  • Storage prior to disposal: Store in a cool, dry place (2-8°C recommended for long-term stability) in a tightly sealed container [2].

Disposal Workflow (Step-by-Step)

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for hazardous waste generators.[1]

Scenario A: Disposal of Pure Solid Substance
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar compatible with organic solids.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one"[1][3][4]

    • Hazard Checkbox: "Irritant", "Toxic".[1]

  • Transfer: Transfer the solid using a chemically resistant spatula.[1] Do not generate dust.[1][2][5]

  • Sealing: Cap tightly. Wipe the exterior with a solvent-dampened wipe (ethanol) to remove residue.[1]

  • Logistics: Move to the Satellite Accumulation Area (SAA) for pickup.

Scenario B: Disposal of Solutions (Reaction Mixtures)
  • Solvent Identification: Determine the primary solvent.[1]

    • If Acetone/Methanol/Ethyl Acetate: Use Non-Halogenated Waste carboy.[1]

    • If DCM/Chloroform: Use Halogenated Waste carboy.[1]

  • Volume Check: Ensure the waste container has at least 10% headspace to prevent over-pressurization.

  • Transfer: Pour slowly using a funnel to avoid splashing.

  • Rinse: Triple rinse the original reaction vessel with a minimal amount of compatible solvent and add the rinsate to the waste container.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no cross-contamination.

DisposalWorkflow Start Waste: 1-(4-Methoxyphenyl)- 2,2-dimethylpropan-1-one StateCheck Determine Physical State Start->StateCheck SolidStream Pure Solid / Powder StateCheck->SolidStream Solid LiquidStream In Solution / Reaction Mix StateCheck->LiquidStream Liquid SolidWaste Solid Hazardous Waste (Tag: Toxic/Irritant) SolidStream->SolidWaste SolventCheck Identify Primary Solvent LiquidStream->SolventCheck HaloWaste Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Organic Waste (e.g., Acetone, EtOAc) SolventCheck->NonHaloWaste No Halogens Incineration Final Disposal: High-Temp Incineration SolidWaste->Incineration HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Waste stream decision tree for p-Methoxypivalophenone segregation.[1]

Emergency Spill Response

In the event of a spill, act immediately to prevent environmental contamination.[1][5]

  • Secure Area: Alert nearby personnel and cordon off the area.

  • PPE Up: Don nitrile gloves, goggles, and a lab coat.[1]

  • Containment:

    • Solid Spill: Cover with a wet paper towel to prevent dust dispersion, then sweep carefully into a dustpan.[1]

    • Liquid Spill: Surround with absorbent pads or vermiculite.[1]

  • Cleanup:

    • Place all spill debris into a dedicated hazardous waste bag or jar.[1]

    • Clean the surface with soap and water; collect the rinsate as hazardous waste.[1]

    • Do NOT use bleach (potential reaction with other organic contaminants).[1]

Regulatory Compliance (US Focus)
  • RCRA Classification: While not explicitly listed on the P-list or U-list, this compound is a Characteristic Hazardous Waste due to toxicity and potential ignitability (if in solvent).[1]

  • EPA Waste Code: Assign D001 (Ignitable) if in flammable solvent.[1] Otherwise, manage as non-specific hazardous chemical waste requiring destruction [3].[1]

References
  • National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 301183, 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency.[1] (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.